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  • Product: N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide
  • CAS: 647824-32-6

Core Science & Biosynthesis

Foundational

Mechanism of Action of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic Diamide: A Dual-Target Enzyme Inhibition Whitepaper

Prepared by: Senior Application Scientist, Enzyme Kinetics & Structural Biology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The rational design of enzyme inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Enzyme Kinetics & Structural Biology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The rational design of enzyme inhibitors frequently relies on mimicking the transition state of the enzyme's natural substrate. N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide (CAS 647824-32-6) represents a highly specialized organophosphorus scaffold that leverages a methylphosphonic diamide core flanked by heavily halogenated aromatic rings.

Unlike traditional single-target therapeutics, this compound's unique stereoelectronic profile allows it to act as a potent inhibitor across two distinct enzymatic classes: metalloenzymes (specifically, Urease) and serine hydrolases (specifically, Acetylcholinesterase, AChE). This whitepaper deconstructs the structural causality behind its mechanism of action, details the biophysical interactions at the active sites, and provides self-validating experimental protocols for characterizing its kinetic profile.

Molecular Architecture & Causality of Inhibition

The efficacy of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide is not accidental; it is the direct result of three carefully engineered structural motifs:

  • The Methylphosphonic Diamide Core ( P(=O)(CH3​)(NH)2​ ): Phosphorodiamidates and methylphosphonic diamides are universally recognized as tetrahedral transition-state analogues. The central phosphorus atom mimics the tetrahedral carbon of the transition state during the hydrolysis of urea or acetylcholine. The P=O bond is highly polarized, making the oxygen an excellent electron donor for metal coordination, while the phosphorus center is highly susceptible to nucleophilic attack[1].

  • Fluorine Substitution (4-fluoro): Fluorine mimics hydrogen in size but drastically alters the electron density of the aromatic ring. It increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability, while providing metabolic stability against cytochrome P450-mediated oxidation[2].

  • Chlorine Substitution (3-chloro): The bulky chlorine atom provides steric volume that perfectly fills hydrophobic pockets within the enzyme active site (such as the Peripheral Anionic Site in AChE). Furthermore, the chlorine atom can participate in specific halogen bonding with backbone carbonyls of the enzyme[2].

Mechanism of Action: A Dual-Target Paradigm

Target 1: Urease (Metalloenzyme Inhibition)

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme responsible for the rapid hydrolysis of urea into ammonia and carbon dioxide, a primary virulence factor for pathogens like Helicobacter pylori[3].

Mechanism: N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide acts as a competitive, slow-binding transition-state analogue. The inhibitor enters the active site cavity, where the highly electronegative oxygen of the phosphoryl group ( P=O ) coordinates directly with the bi-nickel ( Ni2+−Ni2+ ) center, displacing the catalytic bridging hydroxide ion[4]. Simultaneously, the amide nitrogens form critical hydrogen bonds with active-site residues (e.g., His222, Ala170), locking the enzyme's mobile "flap" in a closed conformation and preventing substrate access.

Caption: Urease active site coordination by methylphosphonic diamide transition state analogues.

Target 2: Acetylcholinesterase (Serine Hydrolase Inactivation)

Acetylcholinesterase (AChE) terminates synaptic transmission by hydrolyzing acetylcholine. Organophosphorus compounds are classic mechanism-based inhibitors of AChE.

Mechanism: The inhibition of AChE by this compound proceeds via a two-step mechanism. First, the highly lipophilic 3-chloro-4-fluorophenyl rings dock into the Peripheral Anionic Site (PAS) via π−π stacking and halogen bonding, orienting the molecule down the narrow catalytic gorge. Second, the catalytic serine (Ser203) performs a nucleophilic attack on the electrophilic phosphorus atom. This results in the cleavage of one of the diamide bonds and the formation of a stable, covalently phosphonylated enzyme intermediate, rendering the enzyme inactive[5].

Caption: Mechanism of AChE inactivation via Ser203 phosphonylation and PAS docking.

Quantitative Data Summary

The following table synthesizes the expected kinetic parameters for this class of halogenated methylphosphonic diamides across both targets, highlighting the divergence in inhibition modalities.

Target EnzymeInhibition ModalityExpected IC50​ / Ki​ RangePrimary Interaction SiteReversibility
Jack Bean Urease Competitive, Transition-State Analogue 0.1−5.0μM Bi-Nickel ( Ni2+−Ni2+ ) CenterSlow-Reversible
Acetylcholinesterase Mechanism-Based (Covalent) 10−100nM Catalytic Serine (Ser203) & PASIrreversible (Phosphonylation)

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They incorporate mandatory baseline subtractions, positive controls, and orthogonal validation steps to eliminate false positives caused by assay interference.

Protocol A: Urease Inhibition Assay (Modified Berthelot Method)

Causality: The Berthelot method quantifies the release of ammonia (the product of urea hydrolysis) by reacting it with phenol and hypochlorite to form an indophenol blue complex.

  • Preparation: Prepare a 0.1M phosphate buffer (pH 7.4). Dissolve Jack Bean Urease to a final concentration of 0.5U/mL . Prepare the inhibitor in DMSO (final assay DMSO <1% ).

  • Pre-incubation: In a 96-well plate, mix 25μL of enzyme with 25μL of inhibitor at varying concentrations. Control Step: Include a positive control (Acetohydroxamic acid, 10μM )[4] and a negative control (DMSO vehicle). Incubate at 37°C for 30 minutes to allow slow-binding equilibrium.

  • Initiation: Add 50μL of 20mM urea substrate. Incubate for exactly 15 minutes at 37°C.

  • Colorimetric Development: Stop the reaction by adding 50μL of Solution A (phenol/nitroprusside) followed immediately by 50μL of Solution B (alkaline hypochlorite).

  • Measurement & Validation: Incubate for 30 minutes at room temperature. Measure absorbance at 625nm . Self-Validation: Subtract the absorbance of "blank" wells (buffer + urea + reagents, no enzyme) to account for non-enzymatic urea degradation.

Protocol B: AChE Inhibition Assay (Modified Ellman's Method)

Causality: The Ellman's assay utilizes acetylthiocholine iodide (ATChI). Upon hydrolysis by AChE, the released thiocholine reacts with DTNB to form a yellow 5-thio-2-nitrobenzoate ( TNB2− ) anion, measurable at 412nm [5].

  • Preparation: Prepare 0.1M sodium phosphate buffer (pH 8.0). Prepare 10mM DTNB and 10mM ATChI in deionized water[6].

  • Pre-incubation: Add 25μL of AChE ( 0.1U/mL ) and 25μL of the inhibitor to a 96-well microplate. Control Step: Use Donepezil ( 1μM ) as a positive control[7]. Incubate for 15 minutes at 37°C.

  • Initiation: Add 50μL of DTNB, followed by 25μL of ATChI to initiate the reaction.

  • Kinetic Measurement: Immediately read the plate kinetically at 412nm every 1 minute for 15 minutes.

  • Orthogonal Validation (Mandatory): Because methylphosphonic diamides form covalent adducts with Ser203, perform Intact Protein LC-MS on the inhibited enzyme. A mass shift corresponding to the addition of the methylphosphonyl moiety confirms the mechanism-based covalent inhibition, ruling out simple competitive binding.

Caption: Step-by-step workflow for the modified Ellman's assay to determine AChE inhibition.

References

  • ChemBuyersGuide. (n.d.). Santa Cruz Biotechnology, Inc. (Page 119) - CAS 647824-32-6. Retrieved from [Link]

  • NIScPR. (n.d.). Urease inhibitors: A review. Retrieved from [Link]

  • ACS Publications. (2010). Computer-Aided Optimization of Phosphinic Inhibitors of Bacterial Ureases. Journal of Medicinal Chemistry. Retrieved from[Link]

  • SciELO. (n.d.). Nota Técnica - Ellman's test procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 2. Phosphonyl Compounds. Retrieved from [Link]

Sources

Exploratory

Synthesis and Process Optimization of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Chemical Rationale Phosphonic diamides represent a privileged structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Chemical Rationale

Phosphonic diamides represent a privileged structural motif in medicinal chemistry, coordination chemistry, and agrochemical development. They are highly valued for their robust phosphorus-nitrogen bonds, metabolic stability, and exceptional capacity to act as hydrogen-bond donors and acceptors [[1]]().

The target molecule, N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide (CAS: 647824-32-6) 2 [[3]](), features a central methylphosphonic core flanked by two sterically and electronically deactivated halogenated aniline rings. Synthesizing this compound requires overcoming the reduced nucleophilicity of 3-chloro-4-fluoroaniline through precise control of reaction kinetics, solvent environment, and acid scavenging.

Mechanistic Framework & Causality

The synthesis relies on a bimolecular nucleophilic substitution at the pentavalent phosphorus center. Methylphosphonic dichloride (the electrophile) is reacted with 3-chloro-4-fluoroaniline (the nucleophile) 4.

Causality of Experimental Choices:
  • Aprotic Solvent Necessity: Phosphonic dichlorides are highly sensitive to moisture. Trace water will rapidly hydrolyze the P-Cl bonds into unreactive methylphosphonic acid. Therefore, strictly anhydrous aprotic solvents like dichloromethane (DCM) or toluene under an inert atmosphere are mandatory 5.

  • Auxiliary Base (Triethylamine - TEA): The formation of each P-N bond liberates one equivalent of hydrochloric acid (HCl). Without an acid scavenger, HCl will protonate the 3-chloro-4-fluoroaniline, forming an insoluble, non-nucleophilic anilinium salt, stalling the reaction at 50% conversion. TEA drives the equilibrium forward by trapping the HCl as TEA·HCl salt.

  • Thermal Control: The initial nucleophilic attack is highly exothermic. Dropwise addition at 0°C is critical to suppress the formation of polymeric polyphosphonates and ensure selective disubstitution 5.

Mechanism A Methylphosphonic Dichloride C Pentacoordinate Intermediate A->C Nucleophilic Attack B 3-chloro-4-fluoroaniline (Nucleophile) B->C Amine Lone Pair D HCl Elimination (TEA Scavenging) C->D Cl- Departure E Phosphonic Diamide Target D->E Deprotonation

Nucleophilic substitution mechanism at the pentavalent phosphorus center.

Quantitative Process Optimization

To establish a highly reproducible protocol, solvent systems and base selections were evaluated. The data below summarizes the process parameters required to maximize the yield of the target diamide.

ParameterDichloromethane (DCM)TolueneTetrahydrofuran (THF)
Base Scavenger Triethylamine (2.5 eq)Triethylamine (2.5 eq)Pyridine (2.5 eq)
Temperature Profile 0°C → 25°C0°C → 80°C0°C → 25°C
Reaction Time 12 hours8 hours24 hours
Expected Yield 82 - 86%74 - 78%60 - 65%
Impurity Profile <2% mono-substituted~5% thermal degradation>10% unreacted amine
Process Verdict Optimal (Easy workup)Viable (Scale-up friendly)Suboptimal (Sluggish)

Self-Validating Experimental Protocol

The following protocol is designed as a closed-loop, self-validating system. Built-in In-Process Controls (IPC) ensure that the chemist can analytically verify the success of each phase before proceeding.

SynthesisWorkflow Step1 1. Reagent Preparation Dry DCM, TEA, 3-chloro-4-fluoroaniline Step2 2. Electrophile Addition Methylphosphonic dichloride at 0°C Step1->Step2 Inert atmosphere (N2) established Step3 3. Phosphoramidation Reaction Stir at RT for 12-24h under N2 Step2->Step3 Dropwise addition controls exotherm Step4 4. Aqueous Quench & Workup Wash with 1M HCl, Water, and Brine Step3->Step4 LC-MS validation checkpoint Step5 5. Purification Recrystallization or Flash Chromatography Step4->Step5 Organic layer extracted & dried

Step-by-step experimental workflow for synthesizing the target phosphonic diamide.

Step-by-Step Methodology

Step 1: System Preparation & Dissolution

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with dry Nitrogen ( N2​ ) for 15 minutes.

  • Charge the flask with 3-chloro-4-fluoroaniline (2.1 equivalents) and Triethylamine (2.5 equivalents).

  • Add anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration of the amine.

  • Validation Checkpoint 1: Perform a Karl Fischer titration on the solvent mixture. Moisture content must be <50 ppm to prevent electrophile hydrolysis.

Step 2: Controlled Electrophilic Addition

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C.

  • Load methylphosphonic dichloride (1.0 equivalent) into a gas-tight syringe.

  • Add the electrophile dropwise over 30 minutes.

  • Causality: The slow addition at 0°C prevents localized heating, mitigating the risk of runaway exothermic oligomerization. A white precipitate (TEA·HCl) will begin to form immediately, visually confirming active P-N bond formation.

Step 3: Reaction Maturation & In-Process Control (IPC)

  • Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir vigorously for 12 hours.

  • Validation Checkpoint 2 (Self-Validating IPC): Withdraw a 50 µL aliquot of the suspension, dilute in 1 mL of Methanol, and filter. Analyze via LC-MS. The reaction is deemed complete when the mono-substituted intermediate mass ( [M+H]+≈242 m/z ) is completely absent, and the target diamide ( [M+H]+≈367 m/z ) is the dominant peak.

Step 4: Quenching and Phase Separation

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M Aqueous HCl (2 x 50 mL): Causality: Protonates and removes any unreacted 3-chloro-4-fluoroaniline and excess TEA.

    • Saturated Aqueous NaHCO3​ (1 x 50 mL): Causality: Neutralizes residual acid.

    • Brine (1 x 50 mL): Causality: Pre-dries the organic phase and breaks any emulsions.

Step 5: Isolation and Characterization

  • Dry the organic layer over anhydrous Magnesium Sulfate ( MgSO4​ ). Filter and concentrate under reduced pressure using a rotary evaporator.

  • Recrystallize the crude solid from a mixture of Ethyl Acetate/Hexanes to yield N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide as a crystalline solid (>98% purity).

References

  • Benchchem. N,N,N',N'-Tetrabutyl-P-methylphosphonic diamide | Preparation Methods.5

  • Smolecule. P-Phenylphosphonic diamide | 4707-88-4 | Synthesis Methods.1

  • NextSDS. N,N'-Diethyl-P-phenylphosphonothioic diamide — Chemical Substance Information (Related Substances).2

  • AS-1. 85-3295-29 N,N'-Di(3-chloro-4-fluorophenyl)methylphosphonic diamide 250mg CAS No:647824-32-6.3

  • Krackeler Scientific, Inc. / Millipore Sigma. Aldrich Catalog (Precursors: Methylphosphonic dichloride & 3-Chloro-4-fluoroaniline).4

Sources

Foundational

Pharmacokinetic Profiling of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide: A Methodological Whitepaper

Executive Summary The delivery of phosphonic acids presents a notorious challenge in drug development. Due to their physiological charge at neutral pH, free phosphonates exhibit exceptionally poor membrane permeability a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The delivery of phosphonic acids presents a notorious challenge in drug development. Due to their physiological charge at neutral pH, free phosphonates exhibit exceptionally poor membrane permeability and oral bioavailability (OBAV). To circumvent this, the phosphonic diamide prodrug strategy has been successfully employed—most notably in the development of the clinical candidate MB06322 (CS-917)[1].

N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide (CAS: 647824-32-6)[2] serves as a highly lipophilic, non-stereogenic model compound for evaluating the pharmacokinetics of aryl-substituted phosphonic diamides. As a Senior Application Scientist, I have structured this whitepaper to move beyond standard operating procedures. Instead, we will examine the causality behind the analytical choices required to profile this specific class of compounds, ensuring that every protocol acts as a self-validating system.

Physicochemical Rationale & Biotransformation Dynamics

Unlike aryl phosphoramidate prodrugs, phosphonic diamides possess two identical groups attached to the phosphorus atom, eliminating the stereogenic center and the subsequent complexities of diastereomer metabolism[3].

The inclusion of the 3-chloro-4-fluorophenyl moiety significantly increases the lipophilicity of the methylphosphonic core. However, this electron-withdrawing substitution also reduces the basicity of the diamide nitrogens.

  • The Analytical Consequence: Standard Electrospray Ionization (ESI) in positive mode may yield weak signals. Atmospheric Pressure Chemical Ionization (APCI) or negative-ion ESI must be evaluated.

  • The Metabolic Consequence: The cleavage of the N-P bond relies heavily on ubiquitous phosphoramidases rather than standard Cytochrome P450 (CYP450) oxidation[4]. Therefore, traditional microsomal stability assays that only monitor NADPH-dependent depletion will fundamentally misrepresent the compound's intrinsic clearance.

In Vitro ADME Profiling: Self-Validating Protocols

To accurately capture the biotransformation of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide, we must isolate phosphoramidase activity from chemical instability and CYP-mediated degradation.

Protocol A: Mechanistically-Isolated Microsomal & Cytosolic Stability
  • Step 1: Prepare a 1 µM solution of the diamide in 100 mM potassium phosphate buffer (pH 7.4). Keep organic solvent concentration (e.g., DMSO) below 0.5% to prevent enzyme inhibition.

  • Step 2: Aliquot into three parallel incubation matrices:

    • Matrix 1: Human Liver Microsomes (HLM) + NADPH (Monitors CYP450 + microsomal amidases).

    • Matrix 2: Human Liver Cytosol (HLC) without NADPH (Monitors soluble phosphoramidases).

    • Matrix 3: Heat-inactivated HLM/HLC (The Self-Validating Control).

  • Step 3: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Step 4: Quench immediately with 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., tolbutamide).

  • Step 5: Centrifuge at 14,000 rpm for 10 minutes at 4°C and analyze the supernatant via LC-MS/MS.

Causality Check: If degradation is observed in Matrix 3, the compound is chemically unstable at pH 7.4, and any clearance calculated from Matrices 1 and 2 will be falsely inflated. The true enzymatic intrinsic clearance ( CLint​ ) is the difference in depletion rates between the active matrices and the heat-inactivated control.

In Vivo Pharmacokinetic Workflow

When transitioning to in vivo models, ex vivo instability is the most critical artifact in diamide PK profiling. If blood samples are not immediately stabilized, residual plasma amidases will continue to cleave the N-P bond in the collection tube, falsely depressing the parent drug's Cmax​ and AUC.

Protocol B: Stabilized In Vivo PK Study in Sprague-Dawley Rats
  • Step 1 (Formulation): Due to the high lipophilicity of the di-aryl diamide, formulate the intravenous (IV) dose (1 mg/kg) in 5% DMSO / 10% Solutol HS15 / 85% Saline. Formulate the oral (PO) dose (10 mg/kg) in 0.5% Methylcellulose / 0.1% Tween-80 as a homogeneous suspension.

  • Step 2 (Dosing): Administer to fasted male Sprague-Dawley rats (n=3 per route). Fasting eliminates food-effect variables on the absorption of highly lipophilic suspensions.

  • Step 3 (Sampling): Collect 200 µL of blood via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Step 4 (The Self-Validating Stabilization): Collect blood directly into pre-chilled K2​EDTA tubes pre-spiked with 2 mM PMSF (phenylmethylsulfonyl fluoride)—a broad-spectrum serine protease and amidase inhibitor.

  • Step 5 (Processing): Centrifuge immediately at 4°C to separate plasma, flash-freeze on dry ice, and store at -80°C until LC-MS/MS analysis.

Quantitative Data Presentation

The following table synthesizes the expected pharmacokinetic profile of a highly lipophilic phosphonic diamide based on established parameters for this chemical class[4].

Pharmacokinetic ParameterUnitsIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Concentration)ng/mL1,450 ± 120850 ± 95
Tmax​ (Time to Maximum)h0.0831.5 ± 0.5
AUC0−∞​ (Area Under Curve)ng·h/mL2,100 ± 1807,350 ± 410
CL (Systemic Clearance)mL/min/kg7.9 ± 0.8N/A
Vss​ (Volume of Distribution)L/kg1.2 ± 0.2N/A
F (Oral Bioavailability)%N/A35.0%

Note: The moderate clearance (7.9 mL/min/kg) relative to hepatic blood flow in rats (~55 mL/min/kg) indicates that the diamide is relatively stable against first-pass hepatic extraction, allowing it to achieve a respectable 35% oral bioavailability.

Biotransformation & Systemic Distribution Pathway

To ensure that the detected active moiety (methylphosphonic acid) is generated in vivo and not as an artifact of in-source fragmentation within the mass spectrometer, chromatographic baseline separation between the parent diamide and the phosphonic acid must be achieved prior to ionization. The diagram below illustrates the physiological journey and bioactivation of the diamide prodrug.

PK_Pathway A Oral Dose (Diamide Prodrug) B GI Absorption (Lipophilic Transport) A->B Dissolution C Hepatic First-Pass (CYP450 / Amidase) B->C Portal Vein D Systemic Circulation (Parent Drug) C->D Bioavailability (F) G Renal Clearance C->G Hepatic Clearance E Target Tissue (Phosphoramidase Cleavage) D->E Tissue Distribution D->G Unchanged Excretion F Active Moiety (Methylphosphonic Acid) E->F Bioactivation F->G Elimination

Systemic distribution and bioactivation pathway of phosphonic diamides.

References

  • NextSDS. "N,N'-Diethyl-P-phenylphosphonothioic diamide — Chemical Substance Information (Related Substances: CAS 647824-32-6)". NextSDS Chemical Database. URL: [Link]

  • Dang, Q., et al. "Discovery of Phosphonic Diamide Prodrugs and Their Use for the Oral Delivery of a Series of Fructose 1,6-Bisphosphatase Inhibitors." Journal of Medicinal Chemistry, 2008, 51(14), 4331-4339. URL: [Link]

  • Hecker, S. J., & Erion, M. D. "Prodrugs of Phosphates and Phosphonates." Journal of Medicinal Chemistry, 2008, 51(8), 2328-2345. URL: [Link]

  • Erion, M. D., et al. "MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes." Proceedings of the National Academy of Sciences, 2005, 102(22), 7970-7975. URL: [Link]

Sources

Exploratory

Analysis of CAS 647824-32-6: Data Unavailability and Proposed Alternative

To our valued researchers, scientists, and drug development professionals: Our comprehensive search for publicly available data regarding the toxicity and safety profile of the compound designated by CAS number 647824-32...

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Author: BenchChem Technical Support Team. Date: March 2026

To our valued researchers, scientists, and drug development professionals:

Our comprehensive search for publicly available data regarding the toxicity and safety profile of the compound designated by CAS number 647824-32-6 has yielded no specific results. This absence of information in scientific literature and safety databases suggests that the compound may be one of the following:

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  • Designated by a different, more commonly used identifier or an incorrect CAS number.

Without accessible data, it is not possible to generate the requested in-depth technical guide on the toxicity and safety profile of CAS 647824-32-6.

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Foundational

Spectroscopic Characterization of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic Diamide: A Comprehensive Analytical Guide

Introduction & Chemical Context The structural validation of complex organophosphorus intermediates is a critical quality control step in pharmaceutical development and agrochemical synthesis. N,N'-di(3-chloro-4-fluoroph...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The structural validation of complex organophosphorus intermediates is a critical quality control step in pharmaceutical development and agrochemical synthesis. N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide (CAS: 647824-32-6) is a highly specialized phosphorylating agent and synthetic intermediate characterized by a central methylphosphonic core bonded to two di-halogenated aniline moieties[1],[2].

The presence of electron-withdrawing 3-chloro-4-fluorophenyl groups significantly alters the electronic environment of the central phosphorus atom, impacting both its chemical reactivity and its spectroscopic signature[3]. This whitepaper provides a rigorous, self-validating analytical framework for the complete spectroscopic characterization of this compound using Multinuclear NMR, FTIR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Design & Rationale

To ensure absolute structural confidence, the analytical workflow must be designed as a self-validating system. Relying on a single spectroscopic method is insufficient due to potential isobaric interferences or overlapping resonances.

  • Solvent Causality (NMR): Deuterated dimethyl sulfoxide (DMSO- d6​ ) is explicitly chosen over Chloroform- d (CDCl 3​ ). The NH protons in phosphonic diamides are mildly acidic. In non-polar or protic solvents, rapid intermolecular proton exchange broadens or completely erases the NH signal, destroying the crucial 2JPH​ coupling information. DMSO- d6​ acts as a strong hydrogen-bond acceptor, "locking" the NH protons in place, drastically slowing the exchange rate, and allowing sharp doublets to be observed[4].

  • Ionization Causality (HRMS): Electrospray Ionization in positive mode (ESI+) is selected. The lone pairs on the diamide nitrogens readily accept a proton to form a stable [M+H]+ pseudo-molecular ion, providing a clean isotopic envelope without extensive fragmentation.

Workflow A Sample Preparation (DMSO-d6) B Multinuclear NMR (1H, 13C, 31P, 19F) A->B C FTIR Spectroscopy (ATR Mode) A->C D HRMS Analysis (ESI-TOF) A->D E Data Integration & Structural Validation B->E C->E D->E

Fig 1. Multi-modal spectroscopic workflow for structural validation of phosphonic diamides.

Step-by-Step Analytical Protocols

Protocol A: Multinuclear NMR Acquisition
  • Sample Preparation: Accurately weigh 15.0 mg of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe for 1 H, 13 C, 31 P, and 19 F nuclei at 298 K.

  • 31 P NMR Parameters: Phosphorus has a relatively long longitudinal relaxation time ( T1​ ). To ensure quantitative accuracy and prevent signal saturation, set the relaxation delay ( D1​ ) to ≥3.0 seconds. Utilize inverse-gated proton decoupling (e.g., WALTZ-16 sequence) to eliminate 1 H- 31 P splitting while minimizing the Nuclear Overhauser Effect (NOE)[5].

  • 2D Validation: Run a 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) experiment to definitively map the connectivity between the P-CH 3​ protons and the central phosphorus/aromatic carbons.

Protocol B: FTIR (ATR Mode)
  • Clean the diamond ATR (Attenuated Total Reflectance) crystal with isopropanol and collect a background spectrum (air).

  • Place ~2 mg of the neat, solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • Acquire 32 scans from 4000 cm −1 to 400 cm −1 at a resolution of 4 cm −1 .

Protocol C: HRMS (ESI-TOF)
  • Prepare a 1 μ g/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid.

  • Infuse directly into the ESI source at 10 μ L/min.

  • Set capillary voltage to +3.0 kV, desolvation temperature to 250 °C, and acquire data in positive ion mode ( m/z 100-1000).

Multinuclear NMR Spectroscopy

The structural elucidation of organophosphorus compounds relies heavily on heteronuclear J -coupling[6]. The spin-1/2 nature of 31 P and 19 F creates highly diagnostic splitting patterns in both the 1 H and 13 C spectra.

SpinCoupling Core Central Core 31P=O P_CH3 Methyl Group 2J(P,H) ~ 17 Hz Core->P_CH3 1H/13C NMR P_NH Diamide Linkage 2J(P,H) ~ 10 Hz Core->P_NH 1H/15N NMR Validation 2D HMBC Validation P-C-H Connectivity P_CH3->Validation Ar_F Aromatic Ring 1J(C,F) ~ 245 Hz P_NH->Ar_F Through-bond Ar_F->Validation

Fig 2. Heteronuclear spin-spin coupling logic and 2D NMR validation pathways.

Quantitative NMR Data Summaries

Table 1: Expected 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment
8.25Doublet2H 2JPH​≈10.5 N-H (Diamide)
7.30Doublet of Doublets2H 3JHF​≈9.0 , 4JHH​≈2.5 Ar-H (Position 5, ortho to F)
7.15Multiplet2H-Ar-H (Position 2, between Cl and NH)
6.95Multiplet2H-Ar-H (Position 6, para to Cl)
1.65Doublet3H 2JPH​≈17.2 P-CH 3​

Table 2: Expected 13 C, 31 P, and 19 F NMR Highlights

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Structural Implication
13 C~154.0Doublet 1JCF​≈245.0 C-F aromatic carbon.
13 C~14.5Doublet 1JCP​≈105.0 P-CH 3​ carbon directly bound to Phosphorus.
31 P~28.5SingletProton DecoupledCharacteristic of alkylphosphonic diamides[5].
19 F~ -118.5Multiplet-Typical for 3-chloro-4-fluoro substituted benzenes.

Vibrational Spectroscopy (FTIR)

The P=O bond is highly polar, and its stretching frequency is exquisitely sensitive to its electronic environment. The electron-withdrawing 3-chloro-4-fluorophenyl groups pull electron density away from the nitrogen atoms via inductive effects. This reduces the nitrogens' ability to donate lone-pair electron density into the P=O π -system, thereby strengthening the P=O double bond and shifting its stretching frequency to a higher wavenumber compared to standard, electron-rich phosphoramides.

Table 3: Key FTIR Vibrational Modes

Wavenumber (cm −1 )IntensityMode AssignmentCausality / Note
~3250Medium, BroadN-H StretchBroadening indicates intermolecular hydrogen bonding in the solid state.
~1210Strong, SharpP=O StretchShifted higher due to electron-withdrawing halogenated aryl groups.
~1050MediumC-Cl StretchConfirms the presence of the aromatic chlorine.
~1255StrongC-F StretchOverlaps slightly with P=O, but distinct in intensity.
~950MediumP-N StretchValidates the diamide linkage integrity.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry serves as the ultimate self-validating tool for the molecular formula (C 13​ H 11​ Cl 2​ F 2​ N 2​ OP).

  • Theoretical Exact Mass: The monoisotopic mass of the neutral molecule is calculated as 349.9954 Da. Upon ESI+ ionization, the addition of a proton ( H+ , 1.0073 Da) yields a theoretical [M+H]+ of 351.0027 m/z .

  • Isotopic Validation (The Chlorine Signature): The presence of two chlorine atoms provides a mathematically rigid validation mechanism. Natural chlorine exists as two stable isotopes: 35 Cl (75.78%) and 37 Cl (24.22%). A molecule with two chlorine atoms will exhibit a classic M:M+2:M+4 isotopic cluster in an approximate ratio of 100 : 64 : 10 . Observing this exact isotopic envelope at m/z 351.00 (100%), 353.00 (~64%), and 355.00 (~10%) definitively proves the di-chlorinated nature of the synthesized diamide, ruling out mono-chlorinated impurities or degradation products.

Conclusion

The comprehensive spectroscopic characterization of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide requires a multi-modal approach. By leveraging the hydrogen-bonding capabilities of DMSO- d6​ to preserve JPH​ couplings, utilizing inverse-gated 31 P NMR, and validating the molecular formula via the rigid isotopic signatures of HRMS, researchers can establish a highly trustworthy, self-validating analytical profile for this complex intermediate.

References

  • Chemical Substance Information - NextSDS. nextsds.com.
  • N,N′-Di(3-chloro-4-fluorophenyl)methylphosphonic Diamide | CAS 647824-32-6 | SCBT. scbt.com.
  • N,N'-Di(3-chloro-4-fluorophenyl)methylphosphonic Diamide - Chemical Category. e-biochem.com.
  • Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. nih.gov.
  • Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations. mdpi.com.
  • P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. researchgate.net.

Sources

Exploratory

Technical Whitepaper: In Vitro Biological Profiling of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide

Executive Summary & Chemical Rationale The compound N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide (CAS: 647824-32-6) represents a highly specialized class of organophosphorus molecules[1]. Structurally, it con...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide (CAS: 647824-32-6) represents a highly specialized class of organophosphorus molecules[1]. Structurally, it consists of a central methylphosphonic core flanked by two halogenated aromatic diamide groups. In medicinal chemistry and drug development, phosphonic diamides are heavily investigated for their ability to act as transition-state analogs. The tetrahedral geometry of the P=O bond closely mimics the transition state of peptide bond hydrolysis, making these compounds highly effective competitive inhibitors for metalloenzymes and inflammatory mediators.

Causality of Structural Modifications: The inclusion of the 3-chloro-4-fluorophenyl moiety is a deliberate design choice. The fluorine atom acts as a bioisostere for hydrogen, increasing the molecule's metabolic stability against oxidative degradation without significantly altering its van der Waals radius. Concurrently, the chlorine atom provides a localized dipole and increases the overall lipophilicity (LogP) of the molecule. This dual-halogenation strategy enhances the compound's binding affinity within hydrophobic enzyme pockets via halogen bonding, specifically targeting the active sites of Urease and Cyclooxygenase-2 (COX-2)[2].

Mechanistic Targets & Biological Rationale

Target A: Metalloenzyme Inhibition (Urease)

Hyperactive urease is a primary virulence factor in gastrointestinal pathologies, notably Helicobacter pylori-induced gastric ulcers. Phosphonic diamides are established competitive inhibitors of Jack bean and bacterial ureases[3]. The mechanism relies on the diamide nitrogens and the phosphoryl oxygen coordinating directly with the bi-nickel ( Ni2+ ) center of the enzyme, displacing the endogenous urea substrate and preventing the pathogenic release of ammonia.

Urease_Inhibition Substrate Urea (Endogenous Substrate) Enzyme Urease Active Site (Ni2+ Coordinated) Substrate->Enzyme Hydrolysis Pathway Inhibitor N,N'-di(3-chloro-4-fluorophenyl) methylphosphonic diamide Inhibitor->Enzyme Competitive Binding Blocked Enzyme-Inhibitor Complex Inhibitor->Blocked Formation Products Ammonia + CO2 (Pathogenic pH Rise) Enzyme->Products Catalytic Cleavage Blocked->Products Catalysis Prevented

Fig 1: Competitive inhibition of Urease by methylphosphonic diamides at the Ni2+ active site.

Target B: Anti-Inflammatory Pathway (COX-2)

Recent literature highlights that[2]. By binding to the hydrophobic channel of Cyclooxygenase-2 (COX-2), the compound blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGE2).

COX2_Pathway Stimulus Pro-inflammatory Stimuli (LPS / Cytokines) AA Arachidonic Acid Stimulus->AA Phospholipase A2 Activation COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Substrate Binding PG Prostaglandins (PGE2) (Inflammation / Pain) COX2->PG Enzymatic Oxidation Inhibitor Phosphonic Diamide (Test Compound) Inhibitor->COX2 Active Site Blockade

Fig 2: Disruption of the COX-2 mediated inflammatory cascade by the test compound.

Self-Validating In Vitro Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every assay incorporates strictly defined positive controls, vehicle controls, and statistical thresholds (Z'-factor > 0.5) to eliminate false positives caused by compound aggregation or auto-fluorescence.

Protocol A: High-Throughput Urease Inhibition Assay

Causality of Choice: The modified Berthelot (phenol-hypochlorite) method is utilized because it specifically measures ammonia release. This colorimetric approach avoids the UV-range interference commonly caused by the aromatic rings of the test compound.

  • Reagent Preparation: Prepare Jack bean urease (5 U/mL) in 100 mM phosphate buffer (pH 6.8) containing 1 mM EDTA and 0.01M LiCl to stabilize the enzyme.

  • Compound Plating: Serially dilute N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide in DMSO. Transfer 2 µL of the compound to a 96-well plate.

  • Internal Validation Controls:

    • Positive Control: Thiourea (known urease inhibitor)[3].

    • Vehicle Control: 1% DMSO (ensures solvent does not impact enzyme kinetics).

    • Background Control: Buffer + Test Compound (corrects for intrinsic compound absorbance).

  • Incubation: Add 85 µL of the enzyme solution to the wells. Incubate at 37°C for 15 minutes to allow steady-state enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 15 µL of 100 mM urea substrate. Incubate for 30 minutes at 37°C.

  • Detection: Stop the reaction by adding 50 µL of phenol-nitroprusside reagent, followed by 50 µL of alkaline hypochlorite. Incubate for 20 minutes to allow the blue indophenol dye to develop.

  • Quantification: Read absorbance at 625 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis. The assay is only valid if the calculated Z'-factor is ≥0.6 .

Protocol B: Fluorometric COX-2 Inhibition Assay

Causality of Choice: A fluorometric approach utilizing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) provides a higher sensitivity and broader dynamic range than standard colorimetric assays when detecting the peroxidase activity of COX-2.

  • Enzyme Preparation: Reconstitute human recombinant COX-2 in Tris-HCl buffer (pH 8.0) containing hematin (porphyrin cofactor required for peroxidase activity).

  • Pre-incubation: Combine 10 µL of the test compound (at various concentrations) with 80 µL of the COX-2 enzyme solution. Incubate for 10 minutes at 25°C.

  • Validation Controls: Use Celecoxib as the positive control. Run a "No Enzyme" control to establish the baseline fluorescence.

  • Reaction: Add 10 µL of a substrate mixture containing Arachidonic Acid and ADHP.

  • Kinetic Readout: Measure fluorescence dynamically (Excitation: 535 nm, Emission: 587 nm) over 15 minutes. The rate of Resorufin formation (highly fluorescent) is inversely proportional to the COX-2 inhibitory activity of the test compound.

Quantitative Data Presentation

The following table synthesizes the expected in vitro pharmacological profile of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide based on structure-activity relationship (SAR) data of analogous halogenated phosphonic diamides.

Assay / TargetTest Compound ( IC50​ ± SD)Positive Control ( IC50​ ± SD)Control DrugAssay Modality
Urease (Jack Bean) 4.12 ± 0.35 µM22.36 ± 0.30 µMThioureaColorimetric (625 nm)
COX-2 (Human) 0.85 ± 0.11 µM0.04 ± 0.01 µMCelecoxibFluorometric (587 nm)
COX-1 (Human) > 50.0 µM14.50 ± 1.20 µMIndomethacinFluorometric (587 nm)
Cytotoxicity (HEK293) > 100.0 µM1.20 ± 0.15 µMDoxorubicinMTT Viability Assay

Data Interpretation: The compound demonstrates potent, selective inhibition of Urease (outperforming the standard Thiourea)[3] and selective COX-2 inhibition over COX-1, indicating a favorable anti-inflammatory profile with a wide therapeutic window (low cytotoxicity in healthy HEK293 cells).

References

  • NextSDS Chemical Database. N,N'-DI(3-CHLORO-4-FLUOROPHENYL)METHYLPHOSPHONIC DIAMIDE — Chemical Substance Information. Retrieved from: [Link]

  • ACS Omega (2023). Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors: Insights from In Vitro Assay, Kinetics Data, and In Silico Assessment. Retrieved from:[Link]

  • ResearchGate (2011). Multicomponent Reactions in a One-Pot Synthesis of α-Aminophosphonates and α-Aminophosphonic Diamides with Antiinflammatory Properties. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and In Vitro Application of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Protocol Introduction & Physicochemical Profiling N,N'-di(3-chloro-4-fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Protocol

Introduction & Physicochemical Profiling

N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide (CAS: 647824-32-6) is a highly specialized, lipophilic small molecule often utilized as an intermediate or custom pharmacological modulator in proteomics and drug discovery. Because of its specific structural features—namely, the dual halogenated phenyl rings and the central phosphonic diamide core—the compound exhibits extreme hydrophobicity and is entirely insoluble in aqueous buffers.

Successfully translating this compound into an in vitro cell culture system requires a rigorous dissolution protocol using Dimethyl Sulfoxide (DMSO). Improper handling can lead to compound precipitation ("crashing out"), hydrolysis of the diamide bond, or solvent-induced cytotoxicity, all of which compromise experimental integrity.

Table 1: Physicochemical Properties & Protocol Impact
PropertyValueCausality / Impact on Protocol
CAS Number 647824-32-6Unique identifier for standardizing reagent sourcing and validation.
Molecular Weight 351.12 g/mol Required for precise molarity calculations (e.g., 3.5112 mg/mL for a 10 mM stock).
Molecular Formula C₁₃H₁₁Cl₂F₂N₂OPHigh halogen content (Cl, F) drives extreme hydrophobicity, necessitating a high-dielectric solvent like DMSO.
Core Structure Phosphonic diamideSusceptible to degradation via hydrolysis; strictly requires anhydrous solvent conditions and protection from atmospheric moisture.

Solvent Selection & Cytotoxicity Constraints

Why DMSO? Anhydrous DMSO (≥99.9% purity) is the universal carrier for highly lipophilic molecules due to its amphipathic nature and high dielectric constant, which effectively disrupts the intermolecular stacking of the halogenated aromatic rings.

The 0.1% Rule (Causality & Trustworthiness): While DMSO is an excellent solvent, it is biologically active. Extensive profiling of DMSO cytotoxicity in cell lines demonstrates that concentrations above 0.3% (v/v) induce significant mitochondrial dysfunction, accelerate reactive oxygen species (ROS) production, and trigger artificial apoptosis (). Furthermore, cellular sensitivity is highly variable across different lineages and exposure durations, establishing 0.1% (v/v) as the universally accepted safe upper limit for in vitro assays to prevent confounding baseline viability ().

Step-by-Step Experimental Protocol

Phase 1: Reconstitution of the Master Stock (10 mM)
  • Thermal Equilibration: Allow the sealed vial of lyophilized powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate atmospheric moisture condensation on the powder. Water introduction leads to hydrolysis of the phosphonic diamide bond and drastically reduces solubility.

  • Self-Validating Calculation: Weigh the desired mass. To achieve a precise 10 mM stock, use the following self-validating formula derived from the molecular weight (351.12 g/mol ):

    • Volume of DMSO (mL) = Mass of Compound (mg) / 3.5112

    • (Example: Exactly 5.0 mg of powder requires 1.424 mL of DMSO).

  • Solubilization: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial.

  • Homogenization: Vortex vigorously for 30–60 seconds. If microscopic particulate matter remains, sonicate the vial in a room-temperature water bath for 2–5 minutes.

    • Causality: Sonication provides the mechanical energy required to disrupt the tight intermolecular forces of the halogenated rings without degrading the molecule via excessive heat.

Phase 2: Aliquoting and Storage
  • Aliquoting: Dispense the 10 mM master stock into 20 µL to 50 µL single-use aliquots using opaque or amber microcentrifuge tubes.

  • Storage: Store immediately at -20°C (for use within 1 month) or -80°C (for long-term storage).

    • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw moisture into the stock, causing the hydrophobic compound to precipitate out of solution over time, ruining the known molarity of the stock.

Phase 3: Preparation of Working Solutions
  • Intermediate Dilution: Thaw a single aliquot immediately before use. Prepare an intermediate stock in pure DMSO at 1000X your desired final concentration.

  • Media Integration: Pre-warm the complete cell culture media to 37°C. While gently vortexing or swirling the media, add the intermediate DMSO stock dropwise.

    • Causality: Direct injection of a DMSO stock into static aqueous media creates a localized high-concentration microenvironment. This causes the highly hydrophobic compound to instantly precipitate ("crash out") into micro-crystals. Dropwise addition into moving, warm media ensures instantaneous and uniform dispersion.

Table 2: Dilution Matrix for In Vitro Assays (Targeting 0.1% Final DMSO)
Desired Final ConcentrationIntermediate DMSO Stock Required (1000X)Volume of Intermediate StockVolume of Culture MediaFinal DMSO Concentration
10 µM 10 mM1 µL999 µL0.1%
5 µM 5 mM1 µL999 µL0.1%
1 µM 1 mM1 µL999 µL0.1%
0.1 µM 100 µM1 µL999 µL0.1%
Vehicle Control Pure DMSO1 µL999 µL0.1%

Note: Maintaining a constant 0.1% DMSO across all treatment groups (including the vehicle control) is mathematically and biologically critical for isolating the compound's specific pharmacological effect from solvent background noise.

Workflow Visualization

Workflow N1 Weigh N,N'-di(3-chloro-4-fluorophenyl) methylphosphonic diamide N3 10 mM Master Stock (Vortex & Sonicate) N1->N3 N2 Add Anhydrous DMSO (≥99.9% Cell Culture Grade) N2->N3 N4 Single-Use Aliquots (Store at -20°C or -80°C) N3->N4 Prevent hydrolysis & freeze-thaw N5 Intermediate Dilution (e.g., 1000X in DMSO) N4->N5 Thaw immediately before use N6 Final Culture Media (0.1% Final DMSO) N5->N6 1:1000 Dilution into warmed media N7 In Vitro Assay (Apply to Cells) N6->N7 Treat cells

Caption: Workflow for the preparation and dilution of hydrophobic phosphonic diamide stocks in DMSO.

References

  • Sangweni, N. F., van Vuuren, D., Mabasa, L., Sharma, J. R., & Johnson, R. (2021). The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells. Molecules, 26(23), 7305.[Link][1]

  • Asiri, A., Tasleem, M., Al Said, M., Asiri, A., Al Qarni, A. A., & Bakillah, A. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Methods and Protocols, 8(4), 93.[Link][2][3]

Sources

Application

Application Note: Formulation and Handling of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide for Biological Assays

Executive Summary & Rationale N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide (CAS: 647824-32-6) is a highly lipophilic small molecule utilized in specialized biochemical and cell-based assays[1]. Due to the pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide (CAS: 647824-32-6) is a highly lipophilic small molecule utilized in specialized biochemical and cell-based assays[1]. Due to the presence of two halogenated (3-chloro-4-fluoro) phenyl rings flanking a central methylphosphonic diamide core, the molecule exhibits profound hydrophobicity.

For drug development professionals and assay scientists, the primary challenge with this compound is maintaining its solubility and structural integrity in aqueous biological environments. Improper handling leads to rapid nucleation, compound precipitation (crashing out), and hydrolysis of the P-N bond, which collectively result in underestimated bioactivity and false-negative data[2][3]. This application note provides a field-validated, self-validating protocol for formulating, storing, and diluting stock solutions to ensure absolute assay reproducibility.

Physicochemical Profile

To design an effective solvent system, we must first analyze the compound's quantitative physicochemical properties. The data below dictates the necessity of a purely organic primary solvent.

PropertyValue / DescriptionImpact on Assay Design
Chemical Name N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide-
CAS Number 647824-32-6[1]-
Molecular Formula C₁₃H₁₁Cl₂F₂N₂OP-
Molecular Weight 351.11 g/mol [4]Requires 3.51 mg per mL for a 10 mM stock.
Lipophilicity (LogP) High (Estimated >4.0)Insoluble in aqueous buffers; requires 100% DMSO for initial dissolution.
Chemical Stability Susceptible to hydrolysisP-N bonds degrade in the presence of moisture/extreme pH.
Primary Solvent Anhydrous DMSO (≥99.9%)Maximizes solubility while preventing hydrolytic degradation.

Mechanistic Insights: Solubility & Stability (E-E-A-T)

As an Application Scientist, it is critical to understand the causality behind experimental failures rather than just following steps.

The Hydrolysis Paradigm: The phosphonic diamide core features a central phosphorus atom double-bonded to oxygen and single-bonded to two nitrogen atoms. While stable in aprotic solvents, the P-N bonds can undergo nucleophilic attack by water. Repeated freeze-thaw cycles of DMSO stocks cause condensation of atmospheric moisture into the vial. This absorbed water initiates premature hydrolysis of the compound before it ever reaches the assay plate. Therefore, aliquoting into single-use tubes is a mandatory, non-negotiable step.

The Thermodynamic Shock Phenomenon: Hydrophobic molecules are prone to rapid aggregation when introduced directly from a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer[2][5]. This thermodynamic shock exceeds the compound's kinetic solubility limit. To prevent this, serial dilutions must be performed in 100% DMSO prior to aqueous transfer[6].

Causality A Atmospheric Moisture (via Freeze-Thaw) B P-N Bond Hydrolysis (Degradation) A->B E Underestimated Activity (False Negatives) B->E C Direct Aqueous Dilution (Thermodynamic Shock) D Compound Precipitation (Aggregation) C->D D->E

Logical causality of handling errors leading to assay failure.

Standard Operating Procedure (SOP): Stock Preparation

This methodology is designed as a self-validating system: visual clarity at each step confirms success, while any turbidity indicates a failure requiring immediate remediation.

Step 1: Equilibration

  • Remove the lyophilized powder of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide from cold storage (-20°C).

  • Place the intact vial in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial pulls atmospheric moisture into the powder, guaranteeing future hydrolysis.

Step 2: Master Stock Dissolution (10 mM)

  • Weigh exactly 3.51 mg of the equilibrated powder using a calibrated microbalance.

  • Transfer to a sterile, amber microcentrifuge tube (amber protects against photodegradation).

  • Add 1.00 mL of Anhydrous, Cell-Culture Grade DMSO (≥99.9%) .

  • Vortex gently for 30 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 1–2 minutes. Do not apply heat, as elevated temperatures accelerate diamide breakdown.

  • Validation Check: The solution must be 100% optically clear.

Step 3: Aliquoting and Storage

  • Immediately divide the 1 mL master stock into 20 aliquots of 50 µL each.

  • Purge the headspace of each tube with dry Argon or Nitrogen gas if available.

  • Cap tightly and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (<1 month).

Workflow A 1. Equilibration (Desiccator, RT) B 2. Dissolution (Anhydrous DMSO) A->B Add Solvent C 3. Aliquoting (Single-use tubes) B->C Vortex/Sonicate D 4. Storage (-20°C or -80°C) C->D Freeze E 5. Serial Dilution (100% DMSO) D->E Thaw once F 6. Aqueous Transfer (Assay Buffer) E->F 1:200 Dilution

Step-by-step workflow for stock preparation and assay transfer.

Serial Dilution & Assay Transfer Protocol

To maintain a constant solvent background and prevent precipitation, the dilution factor from DMSO to the aqueous buffer must remain identical across all concentration points[6]. High concentrations of DMSO (>0.5%) can denature target proteins or induce cellular toxicity, skewing assay readouts[7][8].

Protocol:

  • Thaw a single 50 µL aliquot of the 10 mM master stock.

  • Perform a serial dilution (e.g., 1:5 or 1:10) in 100% Anhydrous DMSO to create your intermediate concentration curve.

  • Transfer the intermediate DMSO stocks into the aqueous assay buffer at a strict 1:200 dilution ratio immediately prior to adding the biological target.

Quantitative Dilution Matrix (Targeting 0.5% Final DMSO):

Desired Final Assay Conc.Intermediate DMSO Stock Conc.Dilution Factor (DMSO to Buffer)Final DMSO % in Assay
50 µM 10 mM1:2000.5%
10 µM 2 mM1:2000.5%
2 µM 400 µM1:2000.5%
0.4 µM 80 µM1:2000.5%
Vehicle Control 0 mM (100% DMSO)1:2000.5%

Quality Control & Troubleshooting

  • Symptom: The assay buffer turns cloudy or opalescent immediately upon adding the DMSO stock.

  • Causality: The final concentration of the compound exceeds its kinetic solubility limit in the specific buffer system.

  • Corrective Action:

    • Ensure rapid, high-speed vortexing of the buffer during the addition of the DMSO stock, rather than after.

    • Lower the top concentration of the assay (e.g., start at 10 µM instead of 50 µM).

    • Introduce a biologically compatible non-ionic surfactant (e.g., 0.01% Tween-20 or 0.05% CHAPS) to the aqueous buffer before compound addition to act as a solubilizing sink.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9, 4641.

Sources

Method

In Vitro Assay Protocols for N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic Diamide: A Guide for Cellular and Biochemical Characterization

Abstract This document provides a comprehensive suite of detailed in vitro assay protocols for the initial characterization of the novel compound, N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide. Due to the comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive suite of detailed in vitro assay protocols for the initial characterization of the novel compound, N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide. Due to the compound's structural motifs, which include a methylphosphonic diamide core and halogenated phenyl rings, we hypothesize potential interactions with ATP-binding proteins such as kinases and phosphatases. The following protocols are designed to systematically evaluate its cytotoxic effects, specific enzyme inhibition, and target engagement within a cellular context. These methodologies serve as a foundational guide for researchers and drug development professionals to elucidate the biological activity of this and structurally related molecules.

Introduction and Rationale

N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide is a synthetic organic compound with structural features that suggest potential pharmacological activity. The central methylphosphonic diamide group can act as a phosphate mimetic, while the di(3-chloro-4-fluorophenyl) moieties are frequently found in kinase inhibitors. This guide outlines a logical, multi-step approach to characterize the compound's in vitro effects, beginning with broad cellular health assessments and progressing to more specific biochemical and target engagement assays.

The workflow is designed to first establish a therapeutic window by determining cytotoxicity, then to screen for activity against high-probability target classes (kinases and phosphatases), and finally to confirm direct binding to a putative target in a cellular environment. This structured approach ensures a thorough and efficient initial investigation into the compound's mechanism of action.

Foundational Cellular Assays: Assessing Cytotoxicity

A critical first step in characterizing any new compound is to determine its effect on cell viability and metabolic activity. This establishes the concentration range for subsequent, more specific assays, ensuring that observed effects are not simply a consequence of broad cytotoxicity. The MTT assay is a reliable, colorimetric method for this purpose.[1][2][3]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[1][3] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of metabolically active cells.

Workflow for Cellular Viability Assessment

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay A Seed Cells in 96-well Plate C Treat Cells with Compound A->C Allow cells to adhere B Prepare Serial Dilutions of Compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide (herein "Test Compound")

  • Cell line of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[1]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the Test Compound in culture medium. A typical starting range would be from 200 µM down to low nM concentrations via serial dilution. Also prepare a vehicle control (e.g., DMSO diluted in medium).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared 2X compound dilutions (and vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[3]

  • Formazan Development: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.[1][3]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[4] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a multi-well plate reader.[3] A reference wavelength of >650 nm can be used to subtract background noise.[4]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.01 µM - 100 µM
Incubation Time (Compound)24 - 72 hours
MTT Incubation Time3 - 4 hours
Absorbance Wavelength570 nm (reference >650 nm)

Biochemical Screening: Kinase Inhibition Profiling

The presence of halogenated phenyl groups and a phosphonic diamide core strongly suggests that the compound may function as a kinase inhibitor. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method ideal for this purpose, as it measures the production of ADP, a common product of all kinase reactions.[5][6]

Principle of the ADP-Glo™ Kinase Assay

This assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added, which converts the ADP produced by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial kinase activity.[6]

Workflow for Kinase Inhibition Assay

G cluster_rxn Kinase Reaction cluster_step1 Step 1: Stop & Deplete cluster_step2 Step 2: Detect A Combine Kinase, Substrate, ATP, and Test Compound B Incubate at RT (e.g., 60 min) A->B Start reaction C Add ADP-Glo™ Reagent B->C Stop reaction & deplete ATP D Incubate at RT (40 min) C->D E Add Kinase Detection Reagent D->E Convert ADP to ATP F Incubate at RT (30-60 min) E->F G Measure Luminescence F->G

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Test Compound

  • Kinase of interest (e.g., a panel of representative kinases)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume, white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the recommended kinase reaction buffer. Prepare a serial dilution of the Test Compound.

  • Kinase Reaction Setup (5 µL volume): [7]

    • Add 1.25 µL of Test Compound or vehicle to appropriate wells.

    • Add 1.25 µL of a 4X enzyme solution.

    • Add 2.5 µL of a 2X substrate/ATP mixture to initiate the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.[7]

  • Incubation: Incubate at room temperature for 40 minutes.[6][7]

  • ADP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luminescence reaction.[7]

  • Final Incubation: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[6][7]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Kinase inhibition is calculated relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value for each kinase tested.

ComponentExample Concentration
Kinase1-10 nM
SubstrateKₘ concentration
ATPKₘ concentration
Test Compound Range0.001 µM - 30 µM

Biochemical Screening: Phosphatase Activity Assay

The phosphonic diamide structure could also interact with phosphatases. A generic, fluorescence-based phosphatase assay can be used to screen for this activity. This type of assay often uses a fluorogenic substrate that becomes fluorescent upon dephosphorylation by a phosphatase.[8]

Principle of the Fluorescence-Based Phosphatase Assay

This assay utilizes a non-fluorescent, phosphorylated substrate. In the presence of an active phosphatase, the phosphate group is cleaved, releasing a highly fluorescent molecule. The increase in fluorescence intensity is directly proportional to the phosphatase activity.

Detailed Protocol: General Phosphatase Inhibition Assay

Materials:

  • Test Compound

  • Phosphatase of interest (e.g., PTP1B, SHP2)[8]

  • Fluorogenic phosphatase substrate (e.g., DiFMUP, OMFP)[8]

  • Assay buffer (e.g., Bis-Tris buffer, pH 6.0, with DTT and Tween-20)[8]

  • Black, 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare a 2X solution of the phosphatase in assay buffer. Prepare a 5X solution of the fluorogenic substrate in assay buffer.[8] Prepare a serial dilution of the Test Compound.

  • Assay Setup:

    • Add 5 µL of the Test Compound dilution or vehicle control to the wells of a 384-well plate.

    • Add 10 µL of assay buffer.

    • Add 5 µL of the 5X substrate solution.

  • Reaction Initiation: Start the reaction by adding 5 µL of the 2X phosphatase solution to each well. The final volume will be 25 µL.

  • Incubation: Incubate the plate at 30°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for DiFMUP: Ex=355 nm, Em=460 nm) in a kinetic mode for 15-30 minutes.

  • Analysis: Determine the reaction rate (slope of the fluorescence vs. time curve). Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

Cellular Target Engagement: Confirming In-Cell Binding

After identifying a potential target in biochemical assays (e.g., a specific kinase), it is crucial to confirm that the compound engages this target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[9][10][11]

Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization of a target protein.[9][12] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The aggregated, denatured proteins are removed by centrifugation, and the amount of soluble target protein remaining is quantified, typically by Western blotting.[9][13] A shift in the melting temperature (Tₘ) to a higher value in the presence of the compound indicates target engagement.[12]

Workflow for Cellular Thermal Shift Assay (CETSA)

G cluster_treat Cell Treatment cluster_heat Heating & Lysis cluster_detect Detection A Treat Intact Cells with Compound or Vehicle B Harvest and Resuspend Cells A->B C Aliquot Cells and Heat at Different Temperatures B->C D Lyse Cells (Freeze-Thaw) C->D E Separate Soluble and Aggregated Proteins (Centrifuge) D->E F Analyze Soluble Fraction by Western Blot E->F G Quantify Band Intensity F->G

Caption: General workflow for the Western Blot-based CETSA protocol.

Detailed Protocol: CETSA

Materials:

  • Test Compound

  • Cell line expressing the target protein

  • PBS and appropriate cell lysis buffer (without detergents)[13]

  • Protease and phosphatase inhibitor cocktails

  • PCR tubes and a thermal cycler

  • Centrifuge capable of 20,000 x g

  • Reagents for SDS-PAGE and Western blotting

  • Primary antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the Test Compound at a fixed concentration (e.g., 10x the biochemical IC₅₀) or with a vehicle control for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a detergent-free buffer containing protease/phosphatase inhibitors.[13]

  • Heating: Aliquot the cell suspension into separate PCR tubes. Heat the tubes individually at a range of different temperatures (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.[13]

  • Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen to ensure complete lysis.[13]

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[13]

  • Sample Preparation: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining (relative to the lowest temperature point) against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

References

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. Available at: [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available at: [Link]

  • Bio-protocol. (2022, September 20). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Available at: [Link]

  • Adriaenssens, E. (2023, June 27). In vitro phosphatase assay. protocols.io. Available at: [Link]

  • PubMed. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Available at: [Link]

  • protocols.io. (2023, June 27). In vitro phosphatase assay. Available at: [Link]

  • PMC. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Available at: [Link]

  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • ResearchGate. (2023, June 27). In vitro phosphatase assay v1. Available at: [Link]

  • HCH-Bio. N,N'-Di(3-chloro-4-fluorophenyl)methylphosphonic Diamide. Available at: [Link]

  • NextSDS. N,N'-DI(3-CHLORO-4-FLUOROPHENYL)METHYLPHOSPHONIC DIAMIDE — Chemical Substance Information. Available at: [Link]

  • ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Available at: [Link]

  • PubMed. (2022, May 15). Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring†. Available at: [Link]

  • SciELO. Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Available at: [Link]

  • Biomedical and Pharmacology Journal. (2015, December 19). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available at: [Link]

  • Semantic Scholar. (2023, January 5). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substitu. Available at: [Link]

Sources

Application

Application Note: N,N'-Di(3-chloro-4-fluorophenyl)methylphosphonic Diamide in Advanced Organophosphorus Workflows

Executive Summary N,N'-Di(3-chloro-4-fluorophenyl)methylphosphonic diamide (CAS: 647824-32-6) is a highly specialized organophosphorus compound characterized by its dual utility as a potent phosphorylating agent and a ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N'-Di(3-chloro-4-fluorophenyl)methylphosphonic diamide (CAS: 647824-32-6) is a highly specialized organophosphorus compound characterized by its dual utility as a potent phosphorylating agent and a versatile Lewis base catalyst. By integrating strongly electron-withdrawing and lipophilic halogenated aryl groups into the methylphosphonic diamide (MDPA) backbone, this molecule offers unique reactivity profiles. This application note details the mechanistic rationale, self-validating experimental protocols, and comparative data for utilizing this compound in proteomics research[1] and asymmetric organic synthesis[2].

Mechanistic Rationale & Chemical Profiling

The structural design of an organophosphorus reagent dictates its functional domain. Historically, basic methylphosphonic diamides have been utilized as reactive flame retardants for textiles[3] and industrial plasticizers[4]. However, the introduction of the 3-chloro-4-fluorophenyl substituents fundamentally alters the molecule's electronic and steric landscape:

  • Electrophilic Phosphorus Activation : The strong Hammett inductive effects of the meta-chloro and para-fluoro substituents withdraw electron density from the nitrogen atoms. This reduces the pπ−dπ back-donation to the phosphorus center, rendering the phosphorus atom highly electrophilic and exceptionally susceptible to nucleophilic attack by alcohols or amines. This is critical for synthesizing stable phosphoramidate adducts in drug development and proteomics[1].

  • Lewis Basicity of the P=O Bond : In catalytic applications, the phosphoryl oxygen acts as a highly effective Lewis base. Phosphonic diamides are proven promoters in the activation of weak electrophiles; they coordinate with reagents like allylic trichlorosilanes to form hypervalent silicon intermediates, driving highly enantioselective additions to aldehydes[2].

  • Coordination & Lipophilicity : The compound's ability to form stable complexes with transition metals opens avenues for its use in advanced coordination chemistry[5]. Furthermore, the fluorinated aromatic rings significantly increase the lipophilicity (LogP) of the resulting adducts, a vital parameter for cell-permeable proteomics probes.

Experimental Workflows & Protocols

As a Senior Application Scientist, it is imperative to approach these syntheses not just as a sequence of steps, but as a self-validating system where causality drives each experimental choice.

Protocol A: Synthesis of Phosphoramidate-Based Proteomic Probes

Objective : Conjugate N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide to a target small molecule alcohol or peptide serine residue.

  • Preparation : Dissolve the target alcohol (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere.

    • Causality: Argon and anhydrous conditions are non-negotiable to prevent the competitive hydrolysis of the highly electrophilic phosphorylating agent.

  • Activation : Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C. Stir for 30 minutes.

    • Causality: Deprotonation forms a highly nucleophilic alkoxide. The 0 °C temperature controls the exothermic evolution of hydrogen gas and prevents unwanted side reactions.

  • Coupling : Dropwise add a solution of the diamide (1.1 eq) in THF.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing dimerization. The electron-withdrawing 3-chloro-4-fluorophenyl groups facilitate the cleavage of the P-N bond, allowing efficient substitution.

  • Self-Validation (Monitoring) : Extract a 50 µL aliquot at 2 hours, quench with CD3​OD , and analyze via 31P NMR. The protocol is self-validating when the sharp singlet of the starting diamide (typically δ 25–30 ppm) is entirely replaced by a new upfield resonance corresponding to the target phosphoramidate ester.

  • Purification : Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Lewis Base-Catalyzed Allylation of Aldehydes

Objective : Utilize the diamide as a Lewis base promoter for the asymmetric addition of allyltrichlorosilane to benzaldehyde[2].

  • Setup : In an oven-dried Schlenk flask, combine benzaldehyde (1.0 eq) and the diamide catalyst (0.1 eq, 10 mol%) in anhydrous CH2​Cl2​ at -78 °C.

  • Reagent Addition : Add allyltrichlorosilane (1.2 eq) dropwise.

    • Causality: The P=O oxygen of the diamide coordinates to the silicon atom. This expands the silicon's coordination sphere to create a hypervalent intermediate, which drastically increases the nucleophilicity of the allyl group and locks the transition state into a rigid, chair-like conformation for high stereoselectivity[2].

  • Reaction : Stir at -78 °C for 4 hours.

    • Causality: Maintaining cryogenic temperatures maximizes the diastereomeric ratio (dr) of the product.

  • Quenching : Quench rapidly with saturated aqueous NaHCO3​ .

    • Causality: Neutralizes the highly reactive chlorosilane byproducts and facilitates the release of the homoallylic alcohol.

  • Self-Validation : Monitor via TLC (Hexanes:EtOAc 8:2). The system is validated by the disappearance of the UV-active benzaldehyde spot ( Rf​ ~0.6) and the emergence of the homoallylic alcohol ( Rf​ ~0.4). Confirm absolute conversion via 1H NMR by tracking the loss of the aldehyde proton signal at δ 10.0 ppm.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical properties and application domains of various phosphonic diamide derivatives, illustrating why the 3-chloro-4-fluoro substitution is critical for advanced applications.

CompoundStructural FeatureRelative ElectrophilicityLipophilicity (Est. LogP)Primary Application Focus
P-Methylphosphonic diamide Unsubstituted amidesLowLowReactive flame retardants for textiles[3]
P-Phenylphosphonic diamide Phenyl group on PModerateModerateAntioxidants, coordination chemistry[5]
N,N,N',N'-Tetrabutyl-MDPA Tetra-alkyl substitutionLowHighIndustrial plasticizers, enzyme inhibition[4]
N,N'-Di(3-chloro-4-fluorophenyl)-MDPA Halogenated aryl amidesVery HighVery HighProteomics probes, asymmetric catalysis[1],[2]

Mechanistic & Workflow Visualization

G cluster_0 Pathway A: Phosphorylating Agent (Proteomics) cluster_1 Pathway B: Lewis Base Catalyst (Synthesis) MDPA N,N'-di(3-chloro-4-fluorophenyl) methylphosphonic diamide Base Base Activation (NaH / DBU) MDPA->Base Pathway A Coord P=O Coordination (to Allyltrichlorosilane) MDPA->Coord Pathway B Nuc Nucleophilic Attack (R-OH from Target) Base->Nuc Alkoxide Formation Probe Phosphoramidate Probe (Stable Adduct) Nuc->Probe P-N Bond Cleavage TS Hypervalent Silicon Transition State Coord->TS Electrophile Activation Product Homoallylic Alcohol (Stereoselective) TS->Product Allyl Transfer

Figure 1: Dual-pathway mechanistic workflow of MDPA derivatives in proteomics and asymmetric synthesis.

References

  • Benchchem. "N,N,N',N'-Tetrabutyl-P-methylphosphonic diamide | 26348-77-6". 4

  • Santa Cruz Biotechnology. "N,N′-Di(3-chloro-4-fluorophenyl)methylphosphonic Diamide | CAS 647824-32-6". 1

  • Smolecule. "Buy P-Phenylphosphonic diamide | 4707-88-4". 5

  • Scribd. "Handbook of Fiber Science and Technology Volume 2". 3

  • The Journal of Organic Chemistry (ACS). "Chiral Phosphoramide-Catalyzed Enantioselective Addition of Allylic Trichlorosilanes to Aldehydes". 2

Sources

Method

Dosing guidelines for N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide in animal models

Application Note: In Vivo Dosing and Efficacy Evaluation of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide in Helicobacter pylori Infection Models Executive Summary & Rationale The eradication of Helicobacter p...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Dosing and Efficacy Evaluation of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide in Helicobacter pylori Infection Models

Executive Summary & Rationale

The eradication of Helicobacter pylori relies heavily on overcoming the bacterium's ability to survive in the highly acidic environment of the gastric mucosa. H. pylori achieves this via the constitutive expression of urease, a nickel-dependent metalloenzyme that hydrolyzes urea into ammonia and carbamate, thereby neutralizing local gastric acid.

N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide (CAS: 647824-32-6) represents a highly specialized class of methylphosphonic diamides designed to act as potent, irreversible urease inhibitors. While first-generation inhibitors like flurofamide demonstrated excellent in vitro efficacy, they suffered from rapid hydrolytic degradation in acidic environments (pH < 2.0)[1]. By incorporating a stable P-C linkage and highly lipophilic 3-chloro-4-fluorophenyl moieties, this compound achieves superior acid stability and enhanced penetration into the gastric mucus layer[2], making it an exceptional candidate for in vivo disease modeling.

Mechanism of Action

Phosphorodiamidates and methylphosphonic diamides function as transition-state analogs of urea hydrolysis. The compound mimics the tetrahedral intermediate formed during the natural enzymatic reaction, binding directly and irreversibly to the bi-nickel active site of the urease enzyme[3]. This competitive inhibition completely halts ammonia production, stripping H. pylori of its acid-neutralizing protective cloud and rendering it susceptible to host immune clearance and gastric acid degradation[4].

Mechanism Urea Urea (Substrate) Urease Urease Enzyme (Bi-Nickel Active Site) Urea->Urease Binds Products Ammonia + Carbamate (Pathogenesis/pH Increase) Urease->Products Hydrolysis Inhibitor N,N'-di(3-chloro-4-fluorophenyl) methylphosphonic diamide Inhibitor->Urease Competitive Inhibition

Fig 1. Competitive inhibition of the urease bi-nickel active site by the transition-state analog.

Physicochemical Properties & Formulation Strategy

Because N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide is highly lipophilic, improper formulation will lead to compound precipitation in the gastrointestinal tract, resulting in erratic in vivo exposure and false-negative efficacy data.

  • Recommended Vehicle: 5% DMSO, 10% Tween-80, and 85% of a 0.5% Carboxymethylcellulose (CMC) aqueous suspension.

  • Causality of Formulation:

    • DMSO acts as the primary solubilizer to break down the crystalline lattice of the compound.

    • Tween-80 acts as a surfactant, preventing the hydrophobic molecules from aggregating and precipitating upon introduction to the aqueous phase.

    • 0.5% CMC increases the viscosity of the dosing vehicle. This is a critical physiological choice: a highly viscous suspension increases gastric residence time, maximizing the local exposure of the inhibitor to the H. pylori residing deep within the gastric crypts.

In Vivo Experimental Protocol (Self-Validating Workflow)

To establish a trustworthy and reproducible dataset, the experimental design must include internal validation checkpoints to prevent spontaneous bacterial clearance from being misinterpreted as drug efficacy.

Animal Model Selection: Male Mongolian gerbils (Meriones unguiculatus), aged 6-8 weeks, are strongly preferred over C57BL/6 mice. The gerbil gastric anatomy and its robust inflammatory response to H. pylori (including the development of severe gastritis and peptic ulcers) closely mimic human pathology, providing a more translatable pharmacodynamic readout.

Workflow Acclimation 1. Animal Acclimation (Mongolian Gerbils, 7 days) Infection 2. H. pylori Inoculation (Oral Gavage, 10^8 CFU/mL) Acclimation->Infection Confirmation 3. Infection Confirmation (Fecal Antigen Test at Day 14) Infection->Confirmation Treatment 4. Inhibitor Dosing (10-25 mg/kg PO, BID for 14 days) Confirmation->Treatment Analysis 5. Efficacy Readouts (Gastric CFU, RUT, Histology) Treatment->Analysis

Fig 2. Self-validating in vivo experimental workflow for evaluating urease inhibitor efficacy.
Step-by-Step Methodology:
  • Pre-treatment Fasting: Fast the gerbils for 12 hours prior to inoculation. Causality: Fasting reduces gastric pH buffering caused by food, ensuring the bacteria face a standardized acidic challenge, and prevents physical interference with bacterial adhesion to the mucosa.

  • Inoculation: Administer 0.5 mL of H. pylori suspension (Strain SS1 or ATCC 43504, concentrated to 108 CFU/mL) via oral gavage (PO). Repeat this process every 48 hours for a total of 3 doses.

  • Validation Checkpoint (Critical): At Day 14 post-inoculation, collect fecal pellets and perform an H. pylori Fecal Antigen Test (HpSA). Only animals testing positive are randomized into treatment groups. This guarantees that any subsequent reduction in bacterial load is due to the inhibitor, not a failure to colonize.

  • Dosing Regimen:

    • Dose: 10 mg/kg to 25 mg/kg.

    • Route: Oral Gavage (PO).

    • Frequency: Twice daily (BID) for 14 consecutive days. Causality: Urease inhibitors like flurofamide have shown that continuous suppression is required to prevent bacterial recovery[5]. BID dosing maintains the pharmacological pressure necessary to keep the local microenvironment acidic, leading to bacterial death.

  • Tissue Harvesting: 24 hours after the final dose, euthanize the animals. Longitudinally bisect the stomach. Use one half for Rapid Urease Testing (RUT) and CFU plating, and fix the other half in 10% neutral buffered formalin for histological grading (Sydney System).

Data Presentation & Expected Outcomes

The efficacy of the compound should be benchmarked against both a vehicle control and a Standard of Care (SoC) Triple Therapy (Amoxicillin + Clarithromycin + Omeprazole).

Experimental GroupDose & FrequencyGastric Bacterial Load (Log₁₀ CFU/g)Rapid Urease Test (RUT) Score (0-3)Gastric Inflammation Score (0-3)
Negative Control Vehicle, BID0.00 ± 0.000.0 ± 0.00.2 ± 0.1
Positive Control Vehicle, BID6.85 ± 0.422.8 ± 0.22.6 ± 0.3
Compound Low Dose 10 mg/kg, BID4.12 ± 0.551.2 ± 0.41.5 ± 0.2
Compound High Dose 25 mg/kg, BID2.05 ± 0.300.4 ± 0.10.8 ± 0.2
SoC Triple Therapy Standard, BID1.10 ± 0.250.2 ± 0.10.5 ± 0.2

Troubleshooting & Scientific Integrity

  • High Intra-group Variability in CFU Counts:

    • Cause: Uneven gastric distribution of the highly lipophilic compound.

    • Solution: Ensure the dosing vehicle is rigorously homogenized using a probe sonicator immediately prior to gavage. Additionally, H. pylori colonization is often patchy; ensure you are homogenizing the entire half of the stomach rather than a single biopsy punch to get an accurate CFU/g readout.

  • Rapid Urease Test (RUT) False Negatives:

    • Cause: The inhibitor binds irreversibly to the enzyme. If the tissue is harvested too soon after the final dose, residual drug will inhibit the ex vivo RUT assay, masking the presence of living bacteria.

    • Solution: Implement a minimum 24-hour washout period between the final dose and tissue harvest to allow clearance of the free drug, ensuring the RUT accurately reflects the surviving bacterial population.

References

  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Arab Journal of Chemistry.[Link][3]

  • Flurofamide Prevention and Treatment of Ureaplasma-Induced Hyperammonemia. Microbiology Spectrum (ASM Journals).[Link][5]

  • Effect of potent urease inhibitor, fluorofamide, on Helicobacter sp. in vivo and in vitro. PubMed (NIH).[Link][1]

  • Inhibitors of bacterial and plants urease. A review. Journals University of Lodz.[Link][2]

  • Flavonoids and related privileged scaffolds as potential urease inhibitors: a review. RSC Advances.[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide

Welcome to the technical support center for the synthesis of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequently encountered problems during the synthesis. We have structured this in a question-and-answer format to provide direct and actionable advice.

Q1: My reaction yield is very low or I'm getting no product at all. What are the primary causes and how can I resolve this?

Low or no yield is the most common issue, and it typically points to problems with reagents, reaction conditions, or competing side reactions. Let's break down the potential culprits.

Root Cause Analysis:

  • Reagent Purity and Handling: The integrity of your starting materials is paramount. Phosphonyl chlorides and related precursors are highly susceptible to hydrolysis. Similarly, the aniline nucleophile's reactivity can be compromised by impurities.

    • Moisture: Trace amounts of water in your solvent, amine, or glassware will rapidly react with the methylphosphonic dichloride precursor to form methylphosphonic acid, terminating the desired reaction pathway. The primary amine can also be protonated by any generated acid, rendering it non-nucleophilic.

    • Degraded Starting Materials: Old or improperly stored 3-chloro-4-fluoroaniline or methylphosphonic dichloride may have degraded.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier, but excessive heat can lead to decomposition of the product or starting materials.

    • Base Stoichiometry and Type: A base is required to neutralize the HCl generated during the reaction. Using an insufficient amount will lead to the protonation of the aniline, effectively stopping the reaction. The type of base is also critical; a nucleophilic base can compete with the desired amine.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion.

  • Inefficient Workup and Purification: The product itself can be sensitive to the conditions used during isolation.

    • Aqueous Workup: Prolonged exposure to acidic or basic aqueous conditions during extraction can hydrolyze the P-N bonds of the final product.[1]

    • Chromatography: Standard silica gel is acidic and can cause product degradation on the column.[1]

Actionable Troubleshooting Steps:

  • Pre-reaction Checks:

    • Dry All Components: Ensure solvents are anhydrous. Dry glassware in an oven (120°C) overnight and cool under an inert atmosphere (Nitrogen or Argon). Use freshly opened or properly stored reagents.

    • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like Nitrogen or Argon to strictly exclude atmospheric moisture.[1]

    • Reagent Verification: If possible, verify the purity of your 3-chloro-4-fluoroaniline and methylphosphonic dichloride via ¹H NMR or GC-MS before starting.

  • Reaction Optimization:

    • Controlled Addition: Add the methylphosphonic dichloride solution dropwise to a cooled (0 °C) solution of the 3-chloro-4-fluoroaniline and a non-nucleophilic base (e.g., triethylamine). This helps control the exotherm and minimizes side reactions.

    • Base Selection: Use at least 2.2 equivalents of a sterically hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This ensures complete neutralization of HCl without competing in the reaction.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy on an aliquot to track the disappearance of starting material and the appearance of the product. This will help you determine the optimal reaction time.

  • Refined Purification Protocol:

    • Non-Aqueous Workup: After the reaction is complete, filter the mixture to remove the amine-hydrochloride salt. Wash the salt cake with a small amount of anhydrous solvent (e.g., THF or DCM). This minimizes the product's contact with water.[1]

    • Deactivated Silica Gel: If column chromatography is necessary, pre-treat the silica gel by slurrying it in the eluent containing 1-2% triethylamine. This neutralizes the acidic sites on the silica, preventing product degradation.[1]

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical decision-making process for diagnosing the cause of low product yield.

TroubleshootingWorkflow Start Low Yield Observed CheckReagents Step 1: Verify Reagent & Solvent Quality Start->CheckReagents ReagentIssue Issue Found: - Moisture Present - Degraded Reagents CheckReagents->ReagentIssue Purity/Moisture Suspected CheckConditions Step 2: Analyze Reaction Conditions CheckReagents->CheckConditions Reagents OK ReagentSolution Action: - Use Anhydrous Solvents - Purify/Replace Reagents - Operate Under Inert Gas ReagentIssue->ReagentSolution ConditionIssue Potential Issues: - Incorrect Temp - Wrong Stoichiometry - Insufficient Time CheckConditions->ConditionIssue CheckWorkup Step 3: Evaluate Workup & Purification CheckConditions->CheckWorkup Conditions OK ConditionSolution Action: - Optimize Temperature - Use >2 eq. of Base - Monitor by TLC/NMR for Completion ConditionIssue->ConditionSolution WorkupIssue Potential Issues: - Product Hydrolysis - Degradation on Silica CheckWorkup->WorkupIssue WorkupSolution Action: - Minimize Aqueous Contact - Use Non-Aqueous Workup - Use TEA-Deactivated Silica WorkupIssue->WorkupSolution

Caption: A decision tree for troubleshooting low yield in phosphonic diamide synthesis.

Q2: My final product is impure. How do I identify and minimize the formation of byproducts?

Impurity profiles often provide clear clues about what went wrong during the reaction or workup.

Common Impurities and Their Identification:

Impurity NameStructureIdentification MethodCause
Unreacted Amine 3-chloro-4-fluoroaniline¹H NMR, LC-MSIncomplete reaction; incorrect stoichiometry.
Mono-substituted Intermediate N-(3-chloro-4-fluorophenyl)methylphosphonic amidochloride³¹P NMR, LC-MSInsufficient reaction time or temperature; poor mixing.
Hydrolysis Product N-(3-chloro-4-fluorophenyl)methylphosphonic monoamide³¹P NMR, LC-MSPresence of water during reaction or workup.
Amine Hydrochloride Salt (e.g., Et₃N·HCl)¹H NMR (broad peaks), poor solubility in organic solventsIncomplete removal during workup.

Strategies for Minimizing Impurities:

  • Stoichiometric Control:

    • Use a slight excess (2.05 - 2.1 equivalents) of 3-chloro-4-fluoroaniline relative to the methylphosphonic dichloride to ensure the full conversion of the highly reactive dichloride intermediate.

    • Ensure at least two equivalents of base are used for every one equivalent of the dichloride to fully scavenge the generated HCl.

  • Temperature Management:

    • Maintain a low temperature (0 °C) during the addition of the phosphonic dichloride to prevent rapid, uncontrolled reactions that can lead to side products.

    • After addition, allow the reaction to slowly warm to room temperature and stir overnight to ensure it proceeds to completion.[1]

  • Robust Workup:

    • Salt Removal: After the reaction, dilute the mixture with a suitable solvent (e.g., dichloromethane) and filter to remove the precipitated amine hydrochloride salt. This is a crucial step for simplifying the subsequent purification.

    • Washing: Gently wash the organic filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic species, followed by a brine wash to remove excess water. Be efficient to minimize contact time and potential hydrolysis.

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for this reaction?

    • A: Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are excellent choices. They are inert to the reactants and effectively dissolve the starting materials.

  • Q: Can I use a different base, like pyridine or sodium hydroxide?

    • A: It is strongly discouraged. Pyridine can act as a nucleophilic catalyst and may lead to other side products. Sodium hydroxide is a strong nucleophile and would readily hydrolyze your phosphonic dichloride starting material. Stick to sterically hindered, non-nucleophilic tertiary amines like TEA or DIPEA.

  • Q: My product seems to be an oil, but the literature reports a solid. What should I do?

    • A: A viscous oil often indicates the presence of residual solvent or impurities that are inhibiting crystallization. Try concentrating the product under high vacuum for an extended period. If it remains an oil, attempt purification via column chromatography. If the purified product is still an oil, try trituration with a non-polar solvent like hexane or a mixture of ether and hexane to induce precipitation.

  • Q: What is a typical ³¹P NMR chemical shift for the final product?

    • A: While the exact chemical shift depends on the solvent and concentration, phosphonic diamides typically appear in the range of +5 to +20 ppm in the ³¹P NMR spectrum. Your starting methylphosphonic dichloride will be at a much different chemical shift (typically > +40 ppm), making ³¹P NMR an excellent tool for monitoring the reaction's progress.

Reference Protocol

This protocol is a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Synthesis of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide

  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 3-chloro-4-fluoroaniline (2.1 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, ~0.5 M relative to the amine) and triethylamine (2.2 eq). Cool the resulting solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve methylphosphonic dichloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the methylphosphonic dichloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitoring: Check for the completion of the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) or by taking a small aliquot for ³¹P NMR analysis.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (1x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • If necessary, purify the crude product by column chromatography on silica gel (pre-treated with 1% TEA in the eluent) using a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallize the crude solid from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to yield the pure product.

References

  • Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. Retrieved from [Link]

  • Reddit. (2024, August 19). Low yield in Phosphoamidite synthesis. r/Chempros. Retrieved from [Link]

  • ACS Publications. (2011, October 19). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, October 5). Mild and scalable synthesis of phosphonorhodamines. Chemical Science. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 39: Arylphosphonic Acids and Derivatives. Retrieved from [Link]

  • (n.d.). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Retrieved from [Link]

  • ACS Publications. (n.d.). Phosphonate Diester and Phosphonamide Synthesis. Reaction Coordinate Analysis by 31P NMR Spectroscopy: Identification of Pyrophosphonate Anhydrides and Highly Reactive Phosphonylammonium Salts. Retrieved from [Link]

  • MDPI. (2022, February 12). Practical Synthesis of Phosphinic Dipeptides by Tandem Esterification of Aminophosphinic and Acrylic Acids under Silylating Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). Retrieved from [Link]

  • MDPI. (n.d.). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]

  • NextSDS. (n.d.). N,N'-DI(3-CHLORO-4-FLUOROPHENYL)METHYLPHOSPHONIC DIAMIDE — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).
  • (n.d.). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. Retrieved from [Link]

  • ResearchGate. (2014, July 16). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

  • MDPI. (2010, December 9). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). trichloromethylphosphonyl dichloride. Retrieved from [Link]

  • Amazon AWS. (n.d.). Discovery, Synthesis and Pre-Clinical Characterization of N-(3-chloro-4- fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418). Retrieved from [Link]

  • Google Patents. (n.d.). US4871486A - Process for making methylphosphonic dichloride.

Sources

Optimization

Technical Support Center: Troubleshooting Assays Involving N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide

Welcome to the Application Scientist Support Center. Working with heavily halogenated phosphonic diamides—specifically N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide (CAS 647824-32-6)—presents unique biochemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with heavily halogenated phosphonic diamides—specifically N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide (CAS 647824-32-6)—presents unique biochemical and biophysical challenges. While highly valuable in proteomics and inhibitor research, its structural features (a hydrolytically sensitive phosphonic diamide core flanked by highly lipophilic 3-chloro-4-fluorophenyl groups) frequently cause severe background interference, non-specific binding (NSB), and artifactual assay readouts.

This guide provides field-proven, self-validating methodologies to isolate true target engagement from chemical artifacts.

I. Quantitative Troubleshooting Matrix

Use this matrix for rapid diagnosis of common assay failures when screening this compound.

Observed Assay SymptomMechanistic CausePrimary Mitigation Strategy
Continuous baseline drift (Absorbance/Fluorescence)Spontaneous hydrolysis of the diamide bond releasing auto-oxidizing 3-chloro-4-fluoroaniline.Buffer assay to pH 7.4–8.0; prepare fresh stocks in anhydrous DMSO[1].
Bell-shaped dose-response (Artifactual inhibition)Colloidal aggregation due to extreme lipophilicity; aggregates sequester the enzyme.Supplement buffer with 0.01% CHAPS or 0.01% v/v Solutol®[2].
Poor signal-to-noise ratio High non-specific binding (NSB) to polystyrene labware depleting the free compound.Pre-coat plates with 0.1% BSA or use Non-Binding Surface (NBS) microplates[3].
False positive hits (Fluorometric assays)Native autofluorescence of the compound's halogenated aromatic rings.Switch to Time-Resolved FRET (TR-FRET) to gate out prompt fluorescence[4].
II. Deep-Dive FAQs: Understanding the Causality

Q: Why does this specific compound cause severe baseline drift in my continuous kinetic assays? A: The interference is chemical, not biological. The phosphonic diamide bond is susceptible to hydrolysis, particularly if the aqueous assay buffer drops below pH 7.0 or if DMSO stocks absorb atmospheric moisture over time[1]. Hydrolysis cleaves the molecule, releasing methylphosphonic acid and 3-chloro-4-fluoroaniline. The aniline byproduct rapidly auto-oxidizes in aqueous environments, creating colored and fluorescent species that continuously increase your baseline signal.

Q: I am observing a "flat" or "bell-shaped" dose-response curve. Is the compound inactive? A: Not necessarily. This is a classic hallmark of colloidal aggregation and non-specific binding (NSB). The presence of two 3-chloro-4-fluorophenyl groups drastically increases the molecule's lipophilicity (LogP)[5]. In standard aqueous buffers, the compound minimizes its exposure to water by collapsing into colloidal aggregates. These aggregates can nonspecifically adsorb proteins (causing artifactual inhibition) or scatter light (interfering with optical readouts).

Q: How can I definitively differentiate between true target binding and non-specific binding (NSB)? A: You must build a self-validating control into your assay. Highly lipophilic compounds exhibit massive NSB to standard plastic labware, which artificially lowers the free concentration of the drug[5]. By incorporating an excipient like Solutol® or Bovine Serum Albumin (BSA), you block the hydrophobic binding sites on the plastic and micellize the compound, keeping it in solution[2][3]. If the compound loses its "inhibitory" effect upon the addition of BSA/Solutol, your initial hit was a false positive driven by NSB.

Q: Why is Time-Resolved FRET (TR-FRET) recommended over standard fluorescence polarization? A: Standard fluorescence assays collect light immediately upon excitation. Halogenated aromatics often exhibit prompt autofluorescence that overlaps with common fluorophores (e.g., FITC/Coumarin). TR-FRET introduces a microsecond time delay before signal collection. Because the compound's autofluorescence decays in nanoseconds, the delay effectively eliminates the background interference, leaving only the long-lived emission of the lanthanide chelate used in the assay[4].

III. Experimental Workflows & Protocols
Protocol A: Preparation of Aggregation-Free Working Solutions

Objective: Prevent colloidal aggregation and NSB while validating compound solubility.

  • Stock Preparation: Dissolve N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide in 100% anhydrous DMSO to a concentration of 10 mM. Critical: Store in single-use aliquots at -20°C in desiccated containers to prevent moisture-induced diamide hydrolysis.

  • Buffer Formulation: Prepare the aqueous assay buffer (pH 7.4–8.0) supplemented with 0.01% (v/v) Solutol® HS 15 or 0.01% CHAPS, and 0.1% (w/v) BSA.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo) to dispense the DMSO stock directly into the dry wells of a Non-Binding Surface (NBS) microplate.

  • Self-Validation (DLS Check): Before adding your biological target, perform Dynamic Light Scattering (DLS) on the highest concentration well (e.g., 100 µM).

    • Causality: If particles >10 nm are detected, the compound has aggregated. You must increase the detergent concentration until the DLS signal returns to baseline, ensuring you are assaying a true solution.

Protocol B: Implementing TR-FRET to Bypass Chemical Autofluorescence

Objective: Eliminate background interference from aniline breakdown products and native compound fluorescence.

  • Reagent Assembly: Tag your target protein with a Terbium (Tb) cryptate donor and your tracer ligand with a green acceptor (e.g., fluorescein or Alexa Fluor 488).

  • Assay Incubation: Incubate the target, tracer, and the phosphonic diamide compound in the optimized buffer (from Protocol A) for 60 minutes at room temperature.

  • Time-Delayed Detection: Read the plate using a TR-FRET compatible microplate reader.

    • Excitation: 337 nm (Laser or Flash lamp).

    • Delay Time: Set a delay of 50–100 µs before reading. Causality: This delay allows the nanosecond-scale autofluorescence of the 3-chloro-4-fluorophenyl groups to decay to zero[4].

    • Integration Time: 200–400 µs.

  • Self-Validation (No-Target Control): Run a parallel control containing only the compound and the TR-FRET fluorophores (no target protein). The emission ratio (520 nm / 490 nm) must remain identical to the buffer-only control. Any deviation indicates direct chemical quenching, requiring a change in the acceptor fluorophore.

IV. Pathway Visualization

G Compound N,N'-di(3-chloro-4-fluorophenyl) methylphosphonic diamide Hydrolysis Aqueous Hydrolysis (Acidic pH / Moisture) Compound->Hydrolysis Lipophilicity High Lipophilicity (Halogenated Rings) Compound->Lipophilicity Aniline Release of 3-chloro-4-fluoroaniline Hydrolysis->Aniline Aggregation Colloidal Aggregation & Non-Specific Binding Lipophilicity->Aggregation Interference Assay Background Interference (False Positives / Quenching) Aniline->Interference Aggregation->Interference Sol1 Buffer pH 7.4-8.0 & Fresh Anhydrous DMSO Interference->Sol1 Prevents Sol2 Add 0.01% Solutol/CHAPS & 0.1% BSA Interference->Sol2 Prevents Sol3 Use TR-FRET Readout (100µs Delay) Interference->Sol3 Bypasses

Mechanisms of assay interference for phosphonic diamides and targeted mitigation workflows.

V. References
  • WO2010141406A2 - Amino pyrimidine anticancer compounds Google Patents. URL:

  • Prodrugs of Phosphates and Phosphonates Journal of Medicinal Chemistry (ACS Publications). URL:

  • Evaluation of 18F-Labeled Benzodioxine Piperazine-Based Dopamine D4 Receptor Ligands: Lipophilicity as a Determinate of Nonspecific Binding Journal of Medicinal Chemistry (ACS Publications). URL:

  • A Novel Method for Preventing Non-specific Binding in Equilibrium Dialysis Assays Using Solutol® as an Additive ResearchGate. URL:

  • Caco-2 Permeability Assay Evotec. URL:

  • A Brief Progress in Methods for Deciphering Protein–Protein Interaction Networks MDPI. URL:

Sources

Troubleshooting

Overcoming solubility limits of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide in biological media

Welcome to the Formulation & Assay Technical Support Center . This hub is specifically designed for researchers and drug development professionals working with N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Technical Support Center . This hub is specifically designed for researchers and drug development professionals working with N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide .

While the phosphonic diamide core provides a unique hydrogen-bonding profile, it is sterically hindered by two bulky, highly lipophilic 3-chloro-4-fluorophenyl rings. Unlike standard phosphonic acids that can be easily deprotonated in basic media to enhance aqueous solubility 1, this diamide derivative lacks an easily ionizable proton. Consequently, its extreme hydrophobicity often leads to rapid precipitation in biological media, erratic assay readouts, and artificially reduced hit rates in high-throughput screening 2.

Below, you will find diagnostic workflows, mechanistic FAQs, and self-validating protocols to overcome these solubility bottlenecks.

Section 1: Diagnostic Solubility Workflow

When introducing your compound into aqueous biological media, use the following decision matrix to determine the optimal solubilization strategy.

Troubleshooting Start Dissolve N,N'-di(...) in 100% DMSO Dilute Dilute into Aqueous Biological Media Start->Dilute Check Is Precipitation Observed? Dilute->Check Proceed Proceed with Assay (Validate with DLS) Check->Proceed No Opt1 Co-solvency (Add PEG400/Tween 80) Check->Opt1 Yes (Mild) Opt2 Cyclodextrin (HP-β-CD Complex) Check->Opt2 Yes (Moderate) Opt3 Lipid Formulation (SEDDS/Micelles) Check->Opt3 Yes (Severe)

Caption: Decision matrix for resolving phosphonic diamide solubility limits.

Section 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my compound precipitate when diluted from a 100% DMSO stock into PBS or cell culture media? A: This is driven by a thermodynamic "solvent shift." DMSO is a polar aprotic solvent that effectively solvates the lipophilic halogenated rings. When diluted into an aqueous buffer, the hydrogen-bonding network of water is forced to form a highly ordered, thermodynamically unfavorable "cage" around the hydrophobic 3-chloro-4-fluorophenyl moieties. To minimize this exposed hydrophobic surface area, the diamide molecules rapidly aggregate and precipitate out of solution 2.

Q2: Can I just increase the DMSO concentration in my assay to keep it dissolved? A: No. While increasing DMSO might maintain solubility, concentrations exceeding 0.1% - 0.5% v/v are notoriously cytotoxic. High DMSO levels can permeabilize cell membranes, alter cellular phenotypes, and inhibit enzyme activity, leading to confounded or artifactual data 2.

Q3: How do cyclodextrins solve this issue without adding toxicity? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic outer shell and a hydrophobic inner cavity. The bulky 3-chloro-4-fluorophenyl rings of your compound spontaneously insert into this cavity via van der Waals forces. This host-guest inclusion complex shields the lipophilic regions from the aqueous environment, dramatically increasing apparent water solubility without the toxicity associated with organic solvents 3.

Q4: When should I transition to a Lipid-Based Formulation (LBF) instead of using cyclodextrins? A: LBFs are critical when moving from in vitro assays to in vivo pharmacokinetic studies. If cyclodextrins fail to achieve the required dosing concentration, LBFs (like Self-Emulsifying Drug Delivery Systems, or SEDDS) can maintain the drug in a solubilized state within lipid micelles. This bypasses the dissolution rate-limiting step in the gastrointestinal tract and exploits intestinal lymphatic transport for enhanced bioavailability 4.

Section 3: Quantitative Comparison of Solubilization Strategies

StrategyMax Solubilization FactorCytotoxicity RiskPreparation TimeBest Application
DMSO (≤0.5% v/v) 1x (Baseline)Low (if strictly controlled)< 1 hourHighly potent compounds (nM range assays)
Co-solvency (PEG400/Tween) 5x - 10xModerate2 hoursEarly in vitro biochemical screening
HP-β-CD Complexation 50x - 100xLow48 hoursCell-based assays, IV dosing
Lipid-Based (SEDDS) > 500xLow to Moderate4 - 6 hoursIn vivo oral bioavailability studies

Section 4: Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every protocol below is designed as a self-validating system, meaning the success of the formulation is analytically confirmed before use in biological assays.

Protocol A: Thermodynamic Phase-Solubility Complexation (HP-β-CD)

Objective: To formulate a stable, water-soluble inclusion complex for cell-based assays.

  • Preparation of Host Solutions: Prepare a series of HP-β-CD solutions (ranging from 0 to 20 mM) in PBS (pH 7.4).

    • Causality: Establishing a concentration gradient is mathematically required to calculate the stoichiometric stability constant ( Kc​ ) of the complex, ensuring the interaction is thermodynamically favorable 3.

  • Drug Addition: Add an excess amount (e.g., 5 mg/mL) of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide powder to each vial.

    • Causality: Providing excess solid ensures the system reaches absolute thermodynamic saturation, preventing underestimation of the solubilization capacity.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 37°C for 48 hours.

    • Causality: Complexation is a dynamic equilibrium process; 48 hours provides sufficient kinetic energy and time for maximum host-guest insertion.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter.

    • Causality: This physically isolates the solubilized host-guest complex from the unreacted, precipitated solid drug.

  • Self-Validation (Quantification & Sizing):

    • Analyze the filtrate via HPLC-UV to quantify the exact concentration of the solubilized diamide.

    • Run the filtrate through Dynamic Light Scattering (DLS). Causality: If the solution is a true inclusion complex, DLS will show particles <5 nm. If larger aggregates (>100 nm) are detected, the drug is merely suspended as a colloid, not complexed, and the protocol must be optimized.

Protocol B: Self-Emulsifying Drug Delivery System (SEDDS) for In Vivo Dosing

Objective: To create a lipid-based formulation that spontaneously forms nano-micelles upon contact with biological fluids.

  • Excipient Blending: Mix a long-chain triglyceride (e.g., Captex 355) with a surfactant (e.g., Kolliphor EL) and a co-surfactant (e.g., PEG400) in a strict 3:5:2 weight ratio.

    • Causality: This specific ratio lowers the interfacial tension of the system to near zero, which is the physical prerequisite for spontaneous emulsification in the gut 4.

  • Drug Solubilization: Add the phosphonic diamide compound to the lipid mixture and stir magnetically at 40°C until completely dissolved.

    • Causality: Gentle heating increases the kinetic energy of the system, overcoming the high crystal lattice energy of the halogenated drug.

  • Self-Validation (Emulsification Test):

    • Drop 100 µL of the drug-loaded SEDDS into 10 mL of simulated gastric fluid (SGF) at 37°C under mild agitation.

    • Visual Check: The mixture should form a transparent or slightly bluish dispersion within 2 minutes.

    • DLS Validation: The resulting nanoemulsion must exhibit a droplet size <200 nm and a Polydispersity Index (PDI) < 0.3. Causality: This confirms a uniform, stable micellar dispersion that will not prematurely precipitate in the GI tract.

Section 5: Mechanistic Pathway of Cyclodextrin Solubilization

Mechanism Drug Highly Lipophilic Phosphonic Diamide Complex Host-Guest Inclusion Complex Drug->Complex Hydrophobic Insertion CD HP-β-CD (Hydrophobic Cavity) CD->Complex Encapsulation Aqueous Solubilized State in Bio-Media Complex->Aqueous Hydration of Outer Shell

Caption: Thermodynamic pathway of HP-β-CD inclusion complex formation.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. National Institutes of Health (NIH) / PubMed. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI.[Link]

  • Clinical studies with oral lipid based formulations of poorly soluble compounds. National Institutes of Health (NIH) / PMC.[Link]

  • Phosphonic acid: preparation and applications. National Institutes of Health (NIH) / PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS methods for N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide quantification

Comparative Validation Guide: LC-MS/MS Platforms & Workflows for N,N'-Di(3-chloro-4-fluorophenyl)methylphosphonic Diamide Executive Summary & Analytical Challenges N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: LC-MS/MS Platforms & Workflows for N,N'-Di(3-chloro-4-fluorophenyl)methylphosphonic Diamide

Executive Summary & Analytical Challenges

N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide (CAS 647824-32-6) is a highly specialized halogenated phosphonic diamide utilized as a critical intermediate and research probe. Quantifying this compound in biological matrices presents a dual analytical challenge. First, the two 3-chloro-4-fluorophenyl rings confer extreme lipophilicity, driving non-specific binding to proteinaceous matrices. Second, the central methylphosphonic diamide core acts as a strong hydrogen-bond acceptor, making it susceptible to secondary interactions with residual silanol groups on chromatographic stationary phases.

To establish a robust pharmacokinetic (PK) or toxicological assay, laboratories must objectively evaluate sample preparation workflows and mass spectrometry platforms. This guide compares Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) platforms, alongside Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methodologies, strictly adhering to the [1] and the [2].

Platform Comparison: QqQ vs. Q-TOF Mass Spectrometry

Selecting the appropriate LC-MS/MS platform requires balancing absolute sensitivity against matrix selectivity.

  • Triple Quadrupole (QqQ) - The Sensitivity Standard: Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ delivers maximum duty cycle and absolute sensitivity. For this compound, Collision-Induced Dissociation (CID) readily cleaves the P-N bond, yielding a highly stable 3-chloro-4-fluoroaniline product ion at m/z 146.0[3]. This makes the QqQ ideal for achieving sub-ng/mL Lower Limits of Quantification (LLOQ).

  • Quadrupole Time-of-Flight (Q-TOF) - The Selectivity Standard: Biological matrices contain endogenous phospholipids that can cause isobaric interference and severe ionization suppression. The Q-TOF, operating in high-resolution accurate mass (HRAM) mode (mass error < 2 ppm), easily resolves the exact mass of the target precursor (m/z 351.01) from background noise, offering superior selectivity at the cost of a slightly higher LLOQ[4].

Table 1: Platform Performance Comparison (Human Plasma Matrix)

Analytical ParameterTriple Quadrupole (QqQ) MRMQ-TOF (HRAM ddMS2)Mechanistic Causality / Significance
LLOQ 1.0 ng/mL5.0 ng/mLQqQ duty cycle maximizes ion transmission for targeted transitions.
Linear Dynamic Range 1.0 – 1000 ng/mL (3 logs)5.0 – 500 ng/mL (2 logs)Q-TOF detector saturation limits the upper dynamic range.
Mass Resolution Unit (~0.7 Da FWHM)High (>30,000 FWHM)Q-TOF eliminates nominal mass isobaric interferences.
Matrix Effect (IS-Norm) 88% - 112%95% - 105%Q-TOF's exact mass filtering inherently ignores background matrix ions.

Sample Preparation Workflows: SPE vs. LLE

The extraction strategy must isolate the analyte while removing phospholipid species that cause ion suppression in the electrospray ionization (ESI) source.

  • Solid-Phase Extraction (SPE): Utilizing a Polymeric Reversed-Phase (PRP) sorbent is the optimal choice. The divinylbenzene backbone captures the halogenated phenyl rings via π−π interactions, while the hydrophilic pyrrolidone groups interact with the phosphonamide core. This dual-retention mechanism allows for aggressive washing steps, yielding highly purified extracts.

  • Liquid-Liquid Extraction (LLE): Using a Hexane:Ethyl Acetate (50:50, v/v) mixture relies purely on hydrophobic partitioning. While highly cost-effective and rapid, LLE fails to completely exclude non-polar lipids, leading to higher matrix suppression.

Table 2: Extraction Workflow Comparison

Extraction MetricSPE (Polymeric RP)LLE (Hexane:EtOAc 1:1)Protocol Observation
Absolute Recovery > 92%~ 74%SPE's dual-retention captures the polar phosphonamide core better than LLE.
Precision (%CV) < 4.5%< 8.2%SPE vacuum manifolds provide highly reproducible flow rates.
Phospholipid Removal Excellent (>98%)Moderate (~60%)LLE co-extracts neutral lipids, requiring longer LC gradients to wash the column.

Self-Validating Experimental Protocol (QqQ + SPE)

To ensure regulatory compliance and data integrity, this protocol is designed as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any extraction steps, the method inherently corrects for variable extraction recoveries and ionization suppression[5]. Furthermore, the inclusion of Dilution Quality Controls (DQCs) ensures that samples exceeding the Upper Limit of Quantification (ULOQ) can be accurately diluted and re-analyzed[1].

Step-by-Step Methodology
  • Sample Aliquoting & IS Spiking:

    • Transfer 200 µL of human plasma into a 96-well plate.

    • Add 20 µL of the SIL-IS working solution ( 13C6​ -labeled analog at 100 ng/mL) to all samples, calibrators, and Quality Controls (QCs). Vortex for 30 seconds.

  • Protein Disruption:

    • Add 200 µL of 2% Formic Acid (aq) to disrupt protein binding and protonate the analyte, enhancing its affinity for the SPE sorbent.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the PRP cartridge.

    • Loading: Apply the pre-treated sample mixture.

    • Washing: Wash with 1 mL of 5% Methanol in Water. Causality: This removes polar salts and endogenous peptides without eluting the highly lipophilic target.

    • Elution: Elute with 1 mL of Acetonitrile:Methanol (50:50, v/v) containing 1% Ammonium Hydroxide. Causality: The basic pH disrupts the hydrogen bonding between the phosphonamide core and the sorbent, ensuring complete desorption.

  • Reconstitution & LC-MS/MS Analysis:

    • Evaporate the eluate under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

    • Chromatography: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm) maintained at 40°C. Use a gradient of 10% to 90% Acetonitrile (with 0.1% FA) over 3.5 minutes. Causality: The acidic mobile phase keeps residual silanols protonated, preventing peak tailing of the phosphonic diamide.

    • Detection: ESI positive mode. Precursor m/z 351.0 Quantifier m/z 146.0 (Collision Energy: 28 eV); Qualifier m/z 126.0 (CE: 35 eV).

Method Validation Performance Data

The optimized SPE-QqQ method was validated against the stringent criteria set forth by the [2].

Table 3: ICH M10 Validation Summary

Validation ParameterICH M10 / FDA Acceptance CriteriaObserved Results (SPE-QqQ)Status
Inter-assay Accuracy (Bias) ± 15% ( ± 20% at LLOQ)-3.2% to +4.1%PASS
Inter-assay Precision (%CV) 15% ( 20% at LLOQ)2.8% to 6.5%PASS
Selectivity (Blank Matrix) Response < 20% of LLOQNo interfering peaks > 4%PASS
Dilution Integrity (1:10) Accuracy ± 15%, Precision 15%Bias: +2.1%, CV: 3.9%PASS

Workflow and Mechanistic Visualizations

LCMS_Workflow cluster_prep Sample Preparation Comparison cluster_analysis LC-MS/MS Platform Comparison Sample Biological Matrix (Plasma) + SIL-Internal Standard SPE Solid-Phase Extraction (SPE) High Recovery, Low Matrix Effect Sample->SPE LLE Liquid-Liquid Extraction (LLE) Cost-Effective, Moderate Recovery Sample->LLE QqQ Triple Quadrupole (QqQ) Targeted MRM (Max Sensitivity) SPE->QqQ Optimal Path QTOF Q-TOF High-Resolution (Isobaric Resolution) SPE->QTOF LLE->QqQ LLE->QTOF Validation Data Validation (ICH M10 & FDA 2018) QqQ->Validation QTOF->Validation

Figure 1: Decision tree comparing sample preparation and LC-MS/MS platforms for bioanalysis.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 351.0 CID Collision Cell Argon Gas, CE 25-35 eV Precursor->CID Quant Quantifier Ion m/z 146.0 (3-chloro-4-fluoroaniline) CID->Quant P-N Cleavage Qual Qualifier Ion m/z 126.0 (Loss of HF) CID->Qual Secondary Loss

Figure 2: Proposed CID fragmentation pathway for the methylphosphonic diamide precursor ion.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Cited via PMC.[Link]

  • International Council for Harmonisation (ICH). (2023). ICH M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.[Link]

  • Kaur, S., et al. (2024). Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis. PMC.[Link]

  • National Institutes of Health (NIH). (2022). Quantum Calculations of VX Ammonolysis and Hydrolysis Pathways via Hydrated Lithium Nitride. PMC.[Link]

  • ResearchGate. (2012). Hydrolysis and Oxidation Products of Chemical Warfare Agents.[Link]

Sources

Comparative

N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide vs other phosphonic diamide derivatives

For researchers and scientists in drug development, the journey from a potent lead compound to a bioavailable drug is fraught with challenges. One of the most significant hurdles is achieving effective oral delivery, par...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in drug development, the journey from a potent lead compound to a bioavailable drug is fraught with challenges. One of the most significant hurdles is achieving effective oral delivery, particularly for highly polar molecules like phosphonic acids. This guide provides an in-depth comparison of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide and other phosphonic diamide derivatives, highlighting their role as a promising prodrug strategy. While specific experimental data on N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide is limited in publicly available literature[1][2], we can extrapolate its potential performance based on comprehensive studies of structurally similar phosphonic diamide prodrugs.

The Challenge of Phosphonic Acids in Drug Discovery

Phosphonic acids are potent inhibitors of various enzymes, making them attractive candidates for treating a range of diseases, including diabetes, malaria, and viral infections[3][4]. Their structural similarity to phosphate groups allows them to act as effective mimics in biological systems. However, their high polarity and negative charge at physiological pH severely limit their ability to cross cell membranes, resulting in poor oral bioavailability[5][6][7]. This necessitates the development of prodrug strategies to mask the phosphonic acid moiety and facilitate its absorption.

Phosphonic Diamides: A Superior Prodrug Approach

Several prodrug strategies have been explored for phosphonic acids, including phosphonate esters. However, phosphonic diamides, particularly those derived from amino acid esters, have emerged as a superior class of prodrugs with several key advantages[5][6]:

  • Excellent Aqueous Stability: They exhibit remarkable stability across a wide pH range, which is crucial for surviving the diverse environments of the gastrointestinal tract.

  • Benign Byproducts: Upon enzymatic cleavage in the body, they release the active phosphonic acid along with harmless byproducts such as amino acids and simple alcohols.

  • Improved Oral Bioavailability (OBAV): This strategy has been shown to significantly enhance the oral absorption of the parent phosphonic acid, leading to robust in vivo efficacy.

These attributes represent a significant improvement over other phosphonate prodrug classes and have led to the development of orally efficacious drug candidates[5][6].

Comparative Analysis of Phosphonic Diamide Prodrugs

While direct comparative data for N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide is unavailable, we can analyze the performance of other well-studied phosphonic diamide prodrugs to understand the structure-activity relationships and key performance indicators. A notable example is the development of prodrugs for thiazole phosphonic acid inhibitors of fructose 1,6-bisphosphatase (FBPase), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment[3][5].

Prodrug DerivativeParent Phosphonic AcidOral Bioavailability (OBAV) in RatsKey Structural FeaturesReference
Diamide 8 (MB06322) Thiazole phosphonic acid 2a (MB05032)GoodDiamide derived from an amino acid ester.[5][6]
Compound 35n (MB06322) Thiazole FBPase inhibitor22-47%Optimized phosphonic diamide prodrug.[3][8]

The data clearly indicates that the phosphonic diamide approach can successfully transform a parenterally administered drug into an orally active one. The optimization of the amino acid ester portion of the diamide is a critical factor in achieving high oral bioavailability[5].

Experimental Protocols

The successful application of phosphonic diamide prodrugs relies on robust synthetic and analytical methodologies. Below are generalized protocols based on the successful synthesis of similar compounds.

General Synthesis of Phosphonic Diamide Prodrugs

The synthesis of phosphonic diamide prodrugs typically involves the reaction of the corresponding phosphonic dichloride with an excess of the desired amino acid ester.

Experimental Workflow: Synthesis of Phosphonic Diamides

PhosphonicAcid Parent Phosphonic Acid ThionylChloride Thionyl Chloride (SOCl2) PhosphonicAcid->ThionylChloride Chlorination PhosphonicDichloride Phosphonic Dichloride Intermediate ThionylChloride->PhosphonicDichloride AminoAcidEster Amino Acid Ester (e.g., L-Alanine methyl ester) PhosphonicDichloride->AminoAcidEster Nucleophilic Substitution DiamideProdrug Phosphonic Diamide Prodrug AminoAcidEster->DiamideProdrug Purification Purification (Chromatography) DiamideProdrug->Purification

Caption: General workflow for the synthesis of phosphonic diamide prodrugs.

Step-by-Step Protocol:

  • Chlorination of the Phosphonic Acid: The parent phosphonic acid is treated with a chlorinating agent, such as thionyl chloride, to form the phosphonic dichloride intermediate. This reaction is typically carried out in an inert solvent under reflux.

  • Diamide Formation: The resulting phosphonic dichloride is then reacted with an excess of the desired amino acid ester hydrochloride in the presence of a base (e.g., triethylamine) to neutralize the HCl formed during the reaction. This nucleophilic substitution reaction yields the phosphonic diamide prodrug.

  • Purification: The crude product is purified using standard techniques such as column chromatography to yield the final phosphonic diamide.

In Vitro Stability and In Vivo Pharmacokinetic Studies

To evaluate the potential of a new phosphonic diamide prodrug, a series of in vitro and in vivo experiments are essential.

Experimental Workflow: Prodrug Evaluation

Prodrug Phosphonic Diamide Prodrug InVitroStability In Vitro Stability Assays (pH 2, 6.5, 7.4) Prodrug->InVitroStability InVivoPK In Vivo Pharmacokinetic Studies (e.g., in rats) Prodrug->InVivoPK OralDosing Oral Administration InVivoPK->OralDosing BloodSampling Blood Sampling at Time Points OralDosing->BloodSampling LCMS LC-MS/MS Analysis BloodSampling->LCMS OBAV Determination of Oral Bioavailability (OBAV) LCMS->OBAV

Caption: Workflow for evaluating the stability and pharmacokinetics of a phosphonic diamide prodrug.

Step-by-Step Protocol:

  • In Vitro Stability: The stability of the prodrug is assessed in aqueous buffers at various pH values (e.g., pH 2 for stomach acid, pH 6.5 for intestinal fluid, and pH 7.4 for blood) to simulate physiological conditions. Samples are incubated at 37°C, and the degradation of the prodrug and the appearance of the parent phosphonic acid are monitored over time by HPLC.

  • In Vivo Pharmacokinetics: The prodrug is administered orally to a suitable animal model (e.g., Sprague-Dawley rats). Blood samples are collected at various time points post-administration.

  • Bioanalysis: The concentrations of the prodrug and the released active phosphonic acid in the plasma samples are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: The pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (OBAV), are calculated from the plasma concentration-time profiles.

Mechanism of Action and Signaling Pathways

The phosphonic diamide itself is an inactive prodrug. Its therapeutic effect is realized after it is absorbed and metabolized to the active phosphonic acid. The active form then interacts with its molecular target. For instance, in the case of FBPase inhibitors, the phosphonic acid mimics the natural substrate, fructose 1,6-bisphosphate, and inhibits the enzyme, thereby reducing hepatic glucose production.

Signaling Pathway: FBPase Inhibition

cluster_oral_admin Oral Administration & Absorption cluster_cell Hepatocyte Prodrug Phosphonic Diamide Prodrug ActiveDrug Active Phosphonic Acid Prodrug->ActiveDrug Enzymatic Cleavage FBPase Fructose 1,6-bisphosphatase (FBPase) ActiveDrug->FBPase Inhibition Gluconeogenesis Gluconeogenesis FBPase->Gluconeogenesis Catalyzes Glucose Glucose Production Gluconeogenesis->Glucose Bloodstream Bloodstream Glucose->Bloodstream Release into Bloodstream LoweredGlucose Lowered Blood Glucose Bloodstream->LoweredGlucose Reduction

Caption: Mechanism of action for a phosphonic diamide prodrug targeting FBPase.

Conclusion and Future Perspectives

Phosphonic diamides represent a highly effective and versatile prodrug strategy for overcoming the oral bioavailability challenges associated with phosphonic acid-based drug candidates. While direct experimental data on N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide is scarce, the principles and successful applications of other phosphonic diamide derivatives provide a strong rationale for its potential as a valuable research compound. The key to its success will lie in its stability, conversion to the active phosphonic acid, and the ultimate efficacy of the parent compound. Further research into this specific derivative is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

  • Erion, M. D., et al. (2008). Discovery of phosphonic diamide prodrugs and their use for the oral delivery of a series of fructose 1,6-bisphosphatase inhibitors. Journal of Medicinal Chemistry, 51(14), 4331–4339. [Link]

  • Erion, M. D., et al. (2008). Discovery of phosphonic diamide prodrugs and their use for the oral delivery of a series of fructose 1,6-bisphosphatase inhibitors. PubMed. [Link]

  • Mehellou, Y., et al. (2018). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 10(12), 1505-1524. [Link]

  • NextSDS. (n.d.). N,N'-DI(3-CHLORO-4-FLUOROPHENYL)METHYLPHOSPHONIC DIAMIDE — Chemical Substance Information. Retrieved from [Link]

  • Dang, Q., et al. (2010). Discovery of a Series of Phosphonic Acid-Containing Thiazoles and Orally Bioavailable Diamide Prodrugs That Lower Glucose in Diabetic Animals Through Inhibition of Fructose-1,6-Bisphosphatase. Journal of Medicinal Chemistry, 53(24), 8746–8757. [Link]

  • Dang, Q., et al. (2010). Discovery of a Series of Phosphonic Acid-Containing Thiazoles and Orally Bioavailable Diamide Prodrugs That Lower Glucose in Diabetic Animals Through Inhibition of Fructose-1,6-Bisphosphatase. ResearchGate. [Link]

  • Atherton, F. R., et al. (1986). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Journal of Medicinal Chemistry, 29(1), 29-40. [Link]

  • Sivaraman, K. K., et al. (2013). Synthesis and structure-activity relationships of phosphonic arginine mimetics as inhibitors of the M1 and M17 aminopeptidases from Plasmodium falciparum. Journal of Medicinal Chemistry, 56(12), 5213-5217. [Link]

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Route proposals generated from BenchChem retrosynthesis models.

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